SW2_152F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H62Cl3N7O8 |
|---|---|
Molecular Weight |
935.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C45H62Cl3N7O8/c1-6-19-49-41(59)36(26-56)52-42(60)34(16-12-13-20-55(8-3)9-4)50-44(62)38(27(5)7-2)53-45(63)39(29-14-10-11-15-29)54-43(61)35(22-28-17-18-37(57)33(48)21-28)51-40(58)30-23-31(46)25-32(47)24-30/h1,17-18,21,23-25,27,29,34-36,38-39,56-57H,7-16,19-20,22,26H2,2-5H3,(H,49,59)(H,50,62)(H,51,58)(H,52,60)(H,53,63)(H,54,61)/t27-,34-,35-,36-,38-,39-/m0/s1 |
InChI Key |
AIAWLHFAIHGOGP-NLQBKIGRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NCC#C)NC(=O)[C@H](C1CCCC1)NC(=O)[C@H](CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NCC#C)NC(=O)C(C1CCCC1)NC(=O)C(CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
SW2_152F: A Technical Guide to its Mechanism of Action as a Selective CBX2 Chromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW2_152F is a potent and selective small molecule inhibitor of the chromodomain (ChD) of Chromobox 2 (CBX2), a key component of the canonical Polycomb Repressive Complex 1 (PRC1). By binding to the CBX2 ChD with high affinity, this compound disrupts the recognition of trimethylated histone H3 at lysine 27 (H3K27me3), a crucial epigenetic mark for gene silencing. This inhibition of CBX2 chromatin binding leads to the modulation of gene expression, notably blocking the neuroendocrine differentiation of prostate cancer cells, a phenotype associated with therapy resistance. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding kinetics, cellular activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the CBX2 chromodomain. The primary mechanism involves its high-affinity binding to the aromatic cage of the CBX2 ChD, a region that normally recognizes and binds to the H3K27me3 mark on histones.[1][2][3] This binding event physically occludes the interaction between CBX2 and its histone substrate, thereby preventing the localization of the PRC1 complex to its target gene loci.[1][4] The displacement of PRC1 from chromatin leads to a de-repression of target genes, ultimately altering cellular phenotypes. In the context of prostate cancer, this has been shown to inhibit neuroendocrine differentiation and reduce cell viability.[1][4]
Quantitative Data
The following tables summarize the key quantitative data characterizing the binding affinity, selectivity, and cellular activity of this compound.
Table 1: In Vitro Binding Affinity and Selectivity of this compound [1][2][3]
| Target | Binding Affinity (Kd, nM) | Selectivity vs. CBX2 (-fold) |
| CBX2 | 80 | 1 |
| CBX4 | >20,000 | >250 |
| CBX6 | >80,000 | >1000 |
| CBX7 | >80,000 | >1000 |
| CBX8 | 1,900 | 24 |
Table 2: Cellular Activity of this compound [1]
| Assay | Cell Line | Parameter | Value |
| Chloroalkane Penetration Assay (CAPA) | HeLa | CP50 | 6.2 ± 1.0 µM |
| Cell Proliferation | LNCaP_NED | Inhibition | Significant at 2 µM and 10 µM |
| Cell Viability | RWPE-1 (non-transformed) | Effect | No effect |
| Cell Viability | HEK293T | Effect | No effect |
Table 3: Effect of this compound on Gene Expression in LNCaP_NED Cells [1]
| Gene | Treatment (48h) | Fold Change (vs. DMSO) |
| KLK3 | 10 µM this compound | ~2.5 |
| TMPRSS2 | 10 µM this compound | ~2.0 |
| AR | 10 µM this compound | ~1.5 |
| CBX2 | 10 µM this compound | No significant change |
| KLK3 | 50 µM this compound | ~4.0 |
| TMPRSS2 | 50 µM this compound | ~3.5 |
| AR | 50 µM this compound | ~2.0 |
| CBX2 | 50 µM this compound | No significant change |
Signaling Pathway
This compound targets a critical step in the Polycomb repressive signaling pathway. This pathway is initiated by the PRC2 complex, which deposits the H3K27me3 mark on histone H3. The canonical PRC1 complex is then recruited to these sites through the binding of the CBX chromodomain to H3K27me3. PRC1 subsequently catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and transcriptional repression. This compound disrupts this cascade by preventing the initial recognition of H3K27me3 by CBX2.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the dissociation constant (Kd) of this compound for the CBX chromodomains.
-
Principle: A fluorescently labeled ligand (e.g., a peptide mimicking H3K27me3 or a fluorescent derivative of the inhibitor) is incubated with the purified chromodomain protein. The binding of the small fluorescent ligand to the larger protein results in a slower rotation and thus a higher fluorescence polarization. An unlabeled inhibitor competes for this binding, causing a decrease in polarization.
-
Protocol:
-
Purify recombinant CBX chromodomain proteins (CBX2, 4, 6, 7, 8).
-
Prepare a solution of a fluorescently labeled peptide (e.g., H3K27me3-FITC) at a constant concentration in binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Serially dilute this compound in the same binding buffer.
-
In a 384-well plate, mix the fluorescent peptide, the CBX protein, and the serially diluted this compound.
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the change in fluorescence polarization as a function of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50, which can then be converted to Kd.
-
Chloroalkane Penetration Assay (CAPA)
This assay quantifies the cell permeability of this compound.
-
Principle: The assay uses a HeLa cell line stably expressing the HaloTag protein. A chloroalkane-conjugated version of this compound (this compound-CA) is added to the cells. If the compound is cell-permeable, it will covalently bind to the intracellular HaloTag protein. A subsequent chase with a fluorescent chloroalkane (e.g., chloroalkane-TAMRA) will label any remaining unbound HaloTag. The fluorescence intensity is inversely proportional to the permeability of the test compound.
-
Protocol:
-
Synthesize a chloroalkane-conjugated version of this compound (this compound-CA).
-
Culture HaloTag-HeLa cells to confluency.
-
Treat cells with varying concentrations of this compound-CA for a defined period (the "pulse").
-
Wash the cells to remove excess compound.
-
Add a fluorescent chloroalkane (e.g., chloroalkane-TAMRA) at a saturating concentration for a defined period (the "chase").
-
Wash the cells, trypsinize, and resuspend in PBS.
-
Analyze the cellular fluorescence by flow cytometry.
-
Calculate the half-maximal cell penetration value (CP50) by plotting the fluorescence intensity against the concentration of this compound-CA.
-
Sequential Salt Extraction (SSE)
This assay assesses the ability of this compound to disrupt the binding of CBX2 to chromatin in cells.
-
Principle: Chromatin-bound proteins have different affinities for chromatin and can be eluted by increasing concentrations of salt. By treating cells with this compound and then sequentially extracting proteins with buffers of increasing salt concentration, the elution profile of CBX2 can be compared to that of untreated cells. A shift in the elution profile to lower salt concentrations indicates a disruption of chromatin binding.
-
Protocol:
-
Culture cells (e.g., HEK293T) and treat with either DMSO (vehicle) or this compound for a specified time.
-
Harvest cells and isolate nuclei.
-
Resuspend nuclei in a low-salt buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Sequentially resuspend the chromatin pellet in buffers with increasing NaCl concentrations (e.g., 150 mM, 300 mM, 600 mM).
-
After each resuspension and incubation, centrifuge and collect the supernatant containing the eluted proteins.
-
Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against CBX2 and other control proteins.
-
Quantify the amount of CBX2 in each fraction to determine its elution profile.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound treatment reduces the association of CBX2 with specific gene loci in vivo.
-
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (CBX2) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR to determine the enrichment of the protein at specific genomic regions.
-
Protocol:
-
Treat cells (e.g., LNCaP_NED) with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-CBX2 antibody or an IgG control.
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links by heating.
-
Purify the DNA.
-
Perform quantitative PCR (qPCR) using primers specific for known CBX2 target gene promoters or enhancers.
-
Calculate the enrichment of CBX2 at these loci relative to the input and IgG controls.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of CBX2. Its high potency and selectivity make it a powerful tool for dissecting the role of the CBX2 chromodomain in gene regulation and disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in utilizing this compound to investigate the epigenetic mechanisms underlying cancer and other developmental processes. Further studies with this compound will likely continue to illuminate the therapeutic potential of targeting CBX2 in various pathologies.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SW2_152F: A Potent and Selective Inhibitor of the CBX2 Chromodomain with Anti-Cancer Properties
SW2_152F is a potent and selective small molecule inhibitor of the chromobox 2 (CBX2) chromodomain, a key epigenetic reader protein implicated in cancer progression. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound functions by selectively binding to the chromodomain of CBX2, thereby inhibiting its ability to recognize and bind to its epigenetic mark, trimethylated histone H3 lysine 27 (H3K27me3).[1][2] This interaction disrupts the canonical function of the Polycomb Repressive Complex 1 (PRC1), of which CBX2 is a component, leading to alterations in gene expression.[1] The primary mechanism of action is the disruption of CBX2's localization to chromatin, which in turn alleviates the transcriptional repression of target genes.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Description |
| Binding Affinity (Kd) | 80 nM | Dissociation constant for the interaction between this compound and the CBX2 chromodomain.[1][2][4] |
| Selectivity | 24–1000-fold | Selectivity for the CBX2 chromodomain over other CBX paralogs (CBX4, CBX6, CBX7, CBX8).[1][2][4] |
Table 2: Cellular Permeability
| Parameter | Value | Assay |
| CP50 | 6.2 ± 1.0 μM | Concentration at which 50% of the HaloTag protein is labeled in the ChloroAlkane Penetration Assay (CAPA), indicating cell permeability.[1] |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer progression. In triple-negative breast cancer, inhibition of CBX2 by this compound leads to the downregulation of the mTORC1 and E2F signaling pathways, which are critical for cell growth and proliferation.[5]
Caption: this compound inhibits CBX2, leading to PRC1 disruption and downregulation of pro-growth signaling.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are outlined below.
ChloroAlkane Penetration Assay (CAPA)
This assay is used to quantify the cell permeability of this compound.[1]
-
Cell Line: HeLa cells stably expressing HaloTag protein.
-
Procedure:
-
Incubate HeLa-HaloTag cells with varying concentrations of chloroalkane-conjugated this compound (the "pulse"). This allows the compound to enter the cells and covalently bind to the HaloTag protein.
-
Wash the cells to remove unbound compound.
-
Treat the cells with an excess of a fluorescently labeled chloroalkane, such as chloroalkane-TAMRA (the "chase"). This will label any HaloTag proteins that were not bound by the this compound conjugate.
-
Quantify the cellular fluorescence using flow cytometry. The fluorescence intensity is inversely proportional to the concentration of this compound that entered the cells.
-
-
Data Analysis: The CP50 value is calculated, representing the concentration of the compound that results in 50% inhibition of the fluorescent signal.
Chemoprecipitation
This method is employed to confirm the binding of this compound to its target protein, CBX2, within a cellular context.[1][3]
-
Reagents: Biotinylated derivative of this compound (this compound-B), streptavidin beads, and nuclear lysates from HEK293T cells.
-
Procedure:
-
Incubate the nuclear lysates with this compound-B to allow for the formation of protein-ligand complexes.
-
Add streptavidin beads to the lysate. The high affinity of biotin for streptavidin will pull down this compound-B along with any bound proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by immunoblotting using antibodies specific for CBX2 and other proteins of interest (e.g., other CBX paralogs, PRC1 subunits like RING1B).
-
-
Expected Outcome: Robust enrichment of CBX2 in the samples incubated with this compound-B compared to control beads.
Sequential Salt Extraction
This assay assesses the ability of this compound to disrupt the binding of CBX2 to chromatin.[1][3]
-
Procedure:
-
Treat cells with either this compound or a vehicle control (e.g., DMSO).
-
Isolate the bulk chromatin from the treated cells.
-
Sequentially resuspend the chromatin in buffers with increasing concentrations of sodium chloride (NaCl).
-
At each salt concentration, collect the supernatant containing the eluted proteins.
-
Analyze the eluted protein fractions by immunoblotting for CBX2.
-
-
Data Analysis: A decrease in the amount of CBX2 eluted at higher salt concentrations in the this compound-treated samples compared to the control indicates a weaker association of CBX2 with chromatin.
Caption: Key experimental workflows for characterizing this compound's properties.
Therapeutic Potential
This compound has demonstrated significant therapeutic potential in preclinical cancer models. In prostate cancer cell lines, it blocks neuroendocrine differentiation, a mechanism of resistance to androgen deprivation therapy.[1][2] Furthermore, in models of triple-negative breast cancer, this compound reduces cell growth, highlighting its potential as a targeted therapy.[5] The development of this compound and similar selective CBX2 inhibitors represents a promising strategy for targeting epigenetic vulnerabilities in various cancers.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
SW2_152F: A Potent and Selective Chromodomain Ligand Targeting CBX2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chromobox homolog 2 (CBX2), a core component of the canonical Polycomb Repressive Complex 1 (PRC1), has emerged as a critical regulator in various cancers, particularly in advanced prostate cancer.[1][2] Its role in transcriptional repression, mediated by the recognition of trimethylated histone H3 lysine 27 (H3K27me3) through its chromodomain, makes it a compelling therapeutic target.[3] This document provides a comprehensive technical overview of SW2_152F, a potent and highly selective peptide-based inhibitor of the CBX2 chromodomain. This compound was discovered through DNA-encoded library (DEL) screening and has demonstrated significant potential in preclinical studies.[1][2] This guide will detail its binding characteristics, cellular activity, and the experimental methodologies used for its characterization, providing a valuable resource for researchers in oncology and drug discovery.
Introduction to CBX2 and the Polycomb Repressive Complex 1
The Polycomb group (PcG) of proteins are epigenetic regulators essential for maintaining gene expression patterns, particularly during development and in the maintenance of cell identity.[3] They form two major complexes: Polycomb Repressive Complex 1 (PRC1) and 2 (PRC2).[3] The PRC2 complex, through its EZH2 subunit, catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This histone mark is then recognized by the chromodomain of the CBX subunit of the canonical PRC1 complex, leading to chromatin compaction and transcriptional repression of target genes.[2][3]
There are five human PcG CBX paralogs (CBX2, 4, 6, 7, and 8).[1][2] While structurally similar, they exhibit distinct functions and expression patterns. CBX2 is frequently upregulated in various malignancies, including breast cancer and advanced prostate cancer, where it plays a crucial role in therapy resistance and disease progression.[1][4][5] Specifically, in prostate cancer, CBX2 is implicated in the process of neuroendocrine differentiation (NED), a mechanism by which cancer cells develop resistance to androgen deprivation therapy.[1][3] The development of selective inhibitors for CBX2 has been challenging due to the high structural homology among the CBX chromodomains.[1][2][3] this compound represents a significant breakthrough as a potent and selective CBX2 chromodomain ligand.[1][2]
This compound: Quantitative Binding and Selectivity Data
This compound is a synthetic peptidic compound identified from DNA-encoded libraries.[1] It was designed with a diethyllysine to mimic the trimethyllysine of the histone tail, a modification that improves cellular activity without compromising binding affinity.[1] The compound also incorporates a C-terminal alkyne for conjugation, enabling its use in various assays.[1][6]
Binding Affinity
The binding affinity of this compound for the CBX2 chromodomain has been rigorously quantified using multiple biophysical techniques.
| Parameter | Value | Method | Reference |
| Kd | 80 nM | Fluorescence Polarization (FP) | [1][2][6] |
| Ki (approx.) | 89 nM | Competitive Fluorescence Polarization (FP) | [1] |
| Kd | 110 nM | Thermal Shift Analysis | [1] |
Selectivity Profile
This compound exhibits remarkable selectivity for the CBX2 chromodomain over other CBX paralogs. This selectivity is crucial for minimizing off-target effects and for its utility as a chemical probe to specifically investigate CBX2 function.
| CBX Paralog | Selectivity (fold vs. CBX2) | Method | Reference |
| CBX4 | >1000 | Fluorescence Polarization (FP) | [1] |
| CBX6 | >1000 | Fluorescence Polarization (FP) | [1] |
| CBX7 | >1000 | Fluorescence Polarization (FP) | [1] |
| CBX8 | 24 | Fluorescence Polarization (FP) | [1] |
Cellular Activity and Functional Effects of this compound
This compound is cell-permeable and effectively engages with its target in a cellular context, leading to specific downstream functional consequences.[1][2]
Cellular Permeability
The cell permeability of this compound was quantified using the Chloroalkane Penetration Assay (CAPA).
| Compound | CP50 | Cell Line | Reference |
| This compound-CA | 6.2 ± 1.0 µM | HeLa | [1] |
Inhibition of CBX2 Chromatin Binding
This compound has been shown to disrupt the interaction of CBX2 with chromatin in living cells.
-
Chemoprecipitation: A biotinylated derivative of this compound (this compound-B) successfully pulled down endogenous CBX2 and its interacting partner RING1B from HEK293T nuclear lysates, confirming its ability to bind the full-length protein within the PRC1 complex.[1]
-
Sequential Salt Extraction: Treatment of HEK293T cells with this compound led to the elution of CBX2 from chromatin at lower salt concentrations compared to vehicle-treated cells, indicating a disruption of its chromatin association.[1]
-
Chromatin Immunoprecipitation (ChIP)-qPCR: In K562 cells, treatment with 10 µM this compound significantly reduced the binding of CBX2 to its target gene loci, without affecting the binding of the less sensitive CBX8.[1] At a higher concentration (100 µM), binding of both CBX2 and CBX8 was reduced, consistent with the in vitro selectivity profile.[1]
Blockade of Neuroendocrine Differentiation in Prostate Cancer
A key functional outcome of CBX2 inhibition by this compound is the blockade of neuroendocrine differentiation (NED) in prostate cancer cells, a critical mechanism of therapy resistance.
-
In LNCaP prostate cancer cells induced to undergo NED, this compound treatment led to a decrease in the expression of neuroendocrine markers like ENO2 and N-Myc, and an increase in the expression of the androgen receptor (AR).[1]
-
ChIP-qPCR in LNCaP_NED cells demonstrated that this compound abrogates the binding of CBX2 to the enhancers and promoters of AR target genes that are repressed during NED.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide overviews of the key experimental protocols used to characterize this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the change in the polarization of fluorescent light emitted from a fluorescein-conjugated version of the ligand (SW2_152F_FL) upon binding to the CBX chromodomain protein.
-
Reagents:
-
Purified recombinant CBX chromodomain proteins (CBX2, CBX4, CBX6, CBX7, CBX8).
-
Fluorescein-conjugated this compound (SW2_152F_FL).
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20.
-
-
Procedure:
-
A fixed concentration of SW2_152F_FL is incubated with serial dilutions of the CBX chromodomain protein in a 384-well plate.
-
The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
The change in millipolarization (mP) is plotted against the protein concentration.
-
The data is fitted to a one-site binding model to determine the dissociation constant (Kd).
-
Competitive Fluorescence Polarization (FP) Assay for Inhibition Constant
This assay is used to determine the binding affinity of the unlabeled compound (this compound) by measuring its ability to compete with the fluorescent ligand for binding to the protein.
-
Reagents:
-
Purified CBX2 chromodomain protein.
-
Fluorescein-conjugated this compound (SW2_152F_FL).
-
Unlabeled this compound.
-
Assay Buffer.
-
-
Procedure:
-
A fixed concentration of CBX2 protein and SW2_152F_FL are incubated with serial dilutions of unlabeled this compound.
-
The plate is incubated and read as described for the direct FP assay.
-
-
Data Analysis:
-
The mP values are plotted against the concentration of the unlabeled competitor.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Chloroalkane Penetration Assay (CAPA)
This assay quantifies the cytosolic concentration of a chloroalkane-conjugated compound.
-
Cell Line: HeLa cells stably expressing the HaloTag protein.
-
Reagents:
-
Chloroalkane-conjugated this compound (this compound-CA).
-
Chloroalkane-TAMRA (a fluorescent reporter).
-
-
Procedure:
-
HeLa-HaloTag cells are incubated with varying concentrations of this compound-CA (the "pulse"). If the compound enters the cytosol, it will covalently bind to the HaloTag protein.
-
The cells are then washed and incubated with an excess of chloroalkane-TAMRA (the "chase"). This fluorescent molecule will label any HaloTag proteins that were not blocked by this compound-CA.
-
The cellular fluorescence is quantified by flow cytometry.
-
-
Data Analysis:
-
The fluorescence is inversely proportional to the cytosolic concentration of this compound-CA.
-
The half-maximal cell penetration value (CP50) is determined from the dose-response curve.
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
ChIP-qPCR is used to determine the occupancy of a specific protein at specific genomic loci in cells.
-
Cell Treatment and Crosslinking:
-
Cells (e.g., K562 or LNCaP) are treated with this compound or DMSO vehicle for a specified time (e.g., 4 hours).
-
Proteins are crosslinked to DNA using formaldehyde.
-
-
Chromatin Preparation:
-
Cells are lysed, and the nuclei are isolated.
-
Chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., anti-CBX2, anti-CBX8) or a control IgG.
-
Antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
-
Washing and Elution:
-
The beads are washed to remove non-specific binding.
-
The complexes are eluted from the beads, and the crosslinks are reversed by heating.
-
-
DNA Purification and qPCR:
-
The DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific to known target gene loci and negative control regions.
-
-
Data Analysis:
-
The amount of immunoprecipitated DNA at each locus is quantified and typically expressed as a percentage of the input chromatin.
-
The enrichment at target loci is compared between this compound-treated and vehicle-treated cells.
-
Signaling Pathways and Mechanisms of Action
The inhibitory action of this compound on the CBX2 chromodomain has significant implications for cellular signaling pathways implicated in cancer progression.
The Canonical Polycomb Repressive Pathway
This compound directly targets the canonical PRC1 pathway by preventing the "reading" of the H3K27me3 mark by CBX2. This disrupts the recruitment of the PRC1 complex to target genes, thereby alleviating transcriptional repression.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of CBX2 in breast cancer promotes tumor progression through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
SW2_152F: A Deep Dive into its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
SW2_152F has emerged as a potent and selective inhibitor of the chromobox 2 chromodomain (CBX2 ChD), a key component of the Polycomb repressive complex 1 (PRC1). This technical guide provides a comprehensive overview of its binding characteristics, selectivity against related proteins, and the experimental methodologies used for its characterization. Understanding these parameters is crucial for its application in cancer research, particularly in the context of advanced prostate cancer.
Quantitative Binding Affinity and Selectivity
This compound demonstrates a high affinity for the CBX2 chromodomain with a dissociation constant (Kd) of 80 nM.[1][2][3][4] Its selectivity is a key feature, exhibiting a 24- to 1000-fold greater affinity for CBX2 over other CBX paralogs in vitro.[1][2][3][4] This selectivity is critical for minimizing off-target effects and for precisely probing the function of CBX2.
| Parameter | Value | Target |
| Dissociation Constant (Kd) | 80 nM | CBX2 Chromodomain (ChD) |
| Selectivity | 24-1000 fold | Over other CBX paralogs |
| IC50 | 1.08 µM | CBX2 (in competitive FP assay) |
| Ki | 89 nM | CBX2 (calculated from IC50) |
Cellular Activity and Permeability
This compound is cell-permeable and effectively engages its target within the cellular environment.[1][3] The chloroalkane penetration assay (CAPA) revealed a half-maximal cell penetration value (CP50) of 6.2 ± 1.0 μM, indicating improved permeability compared to earlier-generation inhibitors like SW2_110A-CA.[1] In cellular assays, this compound has been shown to selectively inhibit the binding of CBX2 to chromatin.[1]
| Parameter | Value | Assay |
| Half-maximal Cell Penetration (CP50) | 6.2 ± 1.0 μM | ChloroAlkane Penetration Assay (CAPA) |
Experimental Protocols
The characterization of this compound involved a series of robust biochemical and cellular assays to determine its binding affinity, selectivity, and cellular activity.
Discovery through DNA Encoded Libraries (DELs)
This compound was identified from selections of focused DNA encoded libraries (DELs).[1][3] This high-throughput screening technique allows for the rapid exploration of vast chemical space to identify ligands with high affinity and selectivity for a protein target.
Competitive Fluorescence Polarization (FP) Assay
To confirm the binding affinity and determine the IC50 value, a competitive fluorescence polarization assay was employed. This assay measures the displacement of a fluorescently labeled version of this compound (SW2_152F_FL) from the CBX2 chromodomain by unlabeled this compound. The resulting IC50 of 1.08 μM was used to calculate a Ki of 89 nM.[1]
Thermal Shift Analysis
The binding of this compound to the CBX2 chromodomain was further validated using a thermal shift assay. This method measures the change in the thermal stability of a protein upon ligand binding. The assay yielded a Kd of 110 nM, which is consistent with the values obtained from other methods.[1]
ChloroAlkane Penetration Assay (CAPA)
Cell permeability of this compound was quantified using the CAPA assay.[1] This method utilizes a HeLa cell line stably expressing HaloTag protein. Cells are first treated with a chloroalkane-conjugated version of this compound (this compound-CA). The extent to which this compound-CA penetrates the cell and covalently binds to the HaloTag protein is then measured by a subsequent incubation with a fluorescent chloroalkane probe.
Chemoprecipitation
To demonstrate target engagement in a cellular context, a biotinylated derivative of this compound (this compound-B) was used in chemoprecipitation experiments with HEK293T nuclear lysates.[1] The results showed a robust enrichment of CBX2 and its interaction partner RING1B, a subunit of the PRC1 complex, confirming that this compound binds to the full-length CBX2 within its native complex.[1]
Sequential Salt Extraction (SSE)
The ability of this compound to disrupt the interaction of CBX2 with chromatin was assessed using a sequential salt extraction assay.[1] This technique involves the stepwise elution of chromatin-bound proteins with increasing salt concentrations. Treatment with this compound led to the elution of CBX2 at lower salt concentrations, indicating a weakened association with chromatin.[1]
Chromatin Immunoprecipitation (ChIP)
Chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) was used to investigate the effect of this compound on the localization of CBX2 at specific genomic regions.[1] Treatment of K562 cells with 10 μM this compound resulted in a significant reduction of CBX2 binding at its target gene loci, without affecting the binding of another paralog, CBX8, at the same concentration.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by interfering with the Polycomb repressive pathway. The Polycomb Repressive Complex 2 (PRC2) first catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] This histone mark is then recognized and bound by the chromodomain of the CBX2 subunit of the canonical Polycomb Repressive Complex 1 (PRC1).[1][3] This interaction is crucial for the recruitment of PRC1 to chromatin, leading to gene silencing. This compound, by selectively binding to the CBX2 chromodomain, prevents the recognition of the H3K27me3 mark, thereby inhibiting the repressive function of the PRC1 complex. This disruption of gene silencing has been shown to block the neuroendocrine differentiation of prostate cancer cells.[1][3]
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of SW2_152F in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SW2_152F is a potent and selective small-molecule inhibitor of the chromodomain of Chromobox homolog 2 (CBX2), a key component of the canonical Polycomb Repressive Complex 1 (PRC1). By competitively binding to the CBX2 chromodomain, this compound disrupts the recognition of trimethylated histone H3 at lysine 27 (H3K27me3), a crucial step in PRC1-mediated gene silencing. This inhibition leads to the reactivation of Polycomb target genes, demonstrating a significant role for this compound in modulating epigenetic regulation. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, quantitative binding data, detailed experimental protocols, and its impact on relevant signaling pathways.
Introduction to this compound and its Target, CBX2
The Polycomb group (PcG) of proteins are essential epigenetic regulators that play a critical role in maintaining cell identity, differentiation, and development by orchestrating gene silencing. They form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2). PRC2 initiates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This histone mark is then recognized by the chromodomain of the CBX family of proteins within the canonical PRC1 complex. This recognition is a pivotal step for the recruitment of PRC1 to chromatin, which then mediates chromatin compaction and transcriptional repression.
CBX2, one of the five human CBX paralogs (CBX2, CBX4, CBX6, CBX7, and CBX8), has been identified as a key player in various cancers, particularly in advanced prostate cancer and triple-negative breast cancer, where its upregulation is associated with poor prognosis. The development of selective inhibitors for specific CBX paralogs has been challenging due to the high structural similarity of their chromodomains.
This compound was discovered through selections of focused DNA encoded libraries and has emerged as a highly potent and selective inhibitor of the CBX2 chromodomain.[1][2] Its ability to specifically block the interaction between CBX2 and H3K27me3 makes it a valuable chemical probe to elucidate the specific functions of CBX2 in normal physiology and disease, and a promising lead for therapeutic development.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the CBX2 chromodomain. It occupies the aromatic cage within the chromodomain that is responsible for recognizing the H3K27me3 mark. By doing so, this compound prevents the recruitment of the PRC1 complex to its target gene loci. This disruption of PRC1 binding to chromatin leads to a de-repression of target genes, effectively reversing the epigenetic silencing mediated by the PRC2-PRC1 axis.
The selectivity of this compound for CBX2 over other CBX paralogs is a key feature, allowing for the specific investigation of CBX2-mediated biological processes without the confounding effects of inhibiting other PRC1 complexes.
Quantitative Data
The binding affinity and selectivity of this compound have been quantitatively assessed using various biochemical and biophysical assays.
| Parameter | CBX2 | CBX4 | CBX6 | CBX7 | CBX8 | Reference |
| Binding Affinity (Kd) | 80 nM | >20,000 nM | >20,000 nM | 1,900 nM | 1,900 nM | [1] |
| Selectivity (fold) | - | >250 | >250 | 24 | 24 | [1] |
Table 1: In Vitro Binding Affinity and Selectivity of this compound for CBX Paralogs. The dissociation constant (Kd) was determined by fluorescence polarization assay. Selectivity is expressed as the ratio of Kd for the indicated paralog to the Kd for CBX2.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity Determination
This protocol outlines the general steps for determining the binding affinity of this compound to CBX chromodomains.
Materials:
-
Purified recombinant CBX chromodomain proteins (CBX2, CBX4, CBX6, CBX7, CBX8)
-
Fluorescently labeled peptide corresponding to the H3K27me3 tail (e.g., ARTKQTARK(me3)STGGKAPRKQLA-fluorescein)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of the fluorescently labeled H3K27me3 peptide and the CBX chromodomain protein in the assay buffer. The concentrations should be optimized to be at or below the Kd of the protein-peptide interaction to ensure assay sensitivity.
-
Add the protein-peptide solution to the wells of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the binding affinity (Ki or IC50) by fitting the data to a suitable binding model using graphing software.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol describes how to assess the ability of this compound to displace CBX2 from its target gene loci in cells.
Cell Culture and Treatment:
-
Culture K562 cells in appropriate media.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 10 µM for 4 hours).
Procedure:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells. Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for CBX2 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for known CBX2 target gene promoters and a negative control region.
-
Analyze the data using the percent input method to determine the relative enrichment of CBX2 at specific loci.
-
Signaling Pathways and Logical Relationships
The Canonical Polycomb Repressive Pathway
The following diagram illustrates the canonical Polycomb repressive pathway and the point of intervention by this compound.
References
SW2_152F: A Selective Modulator of Polycomb Repressive Complex 1 Through Targeted CBX2 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of SW2_152F, a potent and selective small molecule inhibitor of the chromodomain of CBX2, a subunit of the canonical PRC1 (cPRC1) complex. We will delve into the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the downstream effects of this compound on PRC1-mediated gene repression. This guide is intended for researchers, scientists, and drug development professionals investigating PRC1 biology and developing novel epigenetic therapies.
Introduction to Polycomb Repressive Complex 1 (PRC1)
Polycomb group (PcG) proteins are essential for maintaining transcriptional repression and cellular identity during development and are often implicated in cancer progression.[1][2] They assemble into two main multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[1][2][3] The canonical model of Polycomb-mediated gene silencing involves the initial recruitment of PRC2, which catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3).[1][4] This histone mark is then recognized by the chromodomain (ChD) of the CBX subunit of the canonical PRC1 complex, leading to chromatin compaction and transcriptional repression.[1][4][5] The PRC1 complex also possesses E3 ubiquitin ligase activity, primarily through its RING1A/B subunit, which monoubiquitylates histone H2A at lysine 119 (H2AK119ub1), further reinforcing the repressive state.[3][6]
There are five human CBX paralogs (CBX2, CBX4, CBX6, CBX7, and CBX8) that can be incorporated into the cPRC1 complex.[1] The specific CBX subunit can influence the targeting and function of the PRC1 complex. CBX2, in particular, is upregulated in several cancers, including advanced prostate cancer, and plays a crucial role in processes like neuroendocrine differentiation, making it an attractive therapeutic target.[1][4]
This compound: A Selective CBX2 Chromodomain Inhibitor
This compound is a small molecule probe developed through DNA-encoded library selections to selectively target the chromodomain of CBX2.[1][4] By binding to the CBX2 chromodomain, this compound competitively inhibits the recognition of the H3K27me3 mark, thereby disrupting the recruitment and chromatin association of the CBX2-containing PRC1 complex.[1] This leads to the reactivation of PRC1-repressed target genes.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the CBX2 chromodomain. This disrupts the crucial interaction between the CBX2 subunit of PRC1 and the H3K27me3 epigenetic mark, which is essential for the localization and function of canonical PRC1 at specific genomic loci.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.
In Vitro Binding Affinity and Selectivity
This compound exhibits high affinity for the CBX2 chromodomain and significant selectivity over other CBX paralogs.
| Target | Binding Affinity (Kd) | Selectivity vs. CBX2 (fold) |
| CBX2 | 80 nM [1][4][7] | - |
| CBX4 | > 20,000 nM | > 250 |
| CBX6 | > 80,000 nM | > 1000 |
| CBX7 | > 80,000 nM | > 1000 |
| CBX8 | 1,900 nM | 24 |
Table 1: In vitro binding affinity and selectivity of this compound for CBX chromodomains.
Cellular Permeability and Activity
This compound is cell-permeable and effectively engages its target in a cellular context.
| Assay | Parameter | Value |
| Chloroalkane Penetration Assay (CAPA) | CP50 | 6.2 ± 1.0 μM [1] |
| K562 Cell Treatment (10 µM) | CBX2 Chromatin Binding | Significant Reduction[1] |
| K562 Cell Treatment (100 µM) | CBX2 & CBX8 Chromatin Binding | Significant Reduction[1] |
| LNCaP_NED Cell Proliferation | Proliferation | Significantly Inhibited[1] |
Table 2: Cellular permeability and activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.
Chloroalkane Penetration Assay (CAPA)
This assay quantifies the cell permeability of this compound.
-
Cell Line: HeLa cells stably transfected with HaloTag protein are used.
-
Pulse Step: Incubate cells with a chloroalkane-conjugated version of this compound (this compound-CA). If the compound enters the cytoplasm, it will covalently bind to the HaloTag protein.
-
Chase Step: Treat the cells with an excess of a fluorescent chloroalkane probe (e.g., chloroalkane-TAMRA). This probe labels any remaining unbound HaloTag protein.
-
Quantification: The cellular fluorescence is measured using flow cytometry. The fluorescence is inversely proportional to the cytoplasmic concentration of this compound-CA. The CP50 value, the concentration at which 50% of the HaloTag protein is blocked, is then calculated.[1]
Chemoprecipitation (Pulldown) Assay
This assay confirms the interaction of this compound with endogenous CBX proteins within the PRC1 complex.
-
Probe: A biotinylated derivative of this compound (this compound-B) is used as bait.
-
Lysate Preparation: Prepare nuclear lysates from HEK293T cells.
-
Incubation: Incubate the nuclear lysate with this compound-B and streptavidin beads. A control with beads alone is also performed. For competition experiments, excess non-biotinylated this compound is added.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Analysis: The enriched proteins are analyzed by Western blotting using antibodies against CBX paralogs (CBX2, CBX8, etc.) and other PRC1 components like RING1B.[1]
Sequential Salt Extraction (SSE) Assay
This assay assesses the ability of this compound to disrupt the binding of CBX2 to chromatin.
-
Cell Treatment: Treat cells (e.g., K562) with this compound or a vehicle control (DMSO).
-
Chromatin Isolation: Isolate bulk chromatin from the treated cells.
-
Sequential Elution: Resuspend the chromatin sequentially in buffers with increasing concentrations of sodium chloride (e.g., 150 mM, 300 mM, 450 mM, 600 mM).
-
Protein Quantification: Collect the protein fractions eluted at each salt concentration.
-
Analysis: Quantify the amount of CBX2 in each fraction using immunoblotting. A shift of CBX2 to lower salt fractions in this compound-treated cells indicates a weaker association with chromatin.[1]
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This technique is used to measure the occupancy of specific proteins at defined genomic loci.
-
Cell Treatment and Crosslinking: Treat cells with this compound or DMSO and then crosslink proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., CBX2, CBX8, or H3K27me3).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated sample using quantitative PCR (qPCR) with primers for target gene promoters or enhancers.[1]
Cellular Effects and Therapeutic Implications
This compound has demonstrated significant cellular activity, particularly in the context of prostate cancer. In models of neuroendocrine prostate cancer (NEPC), a lethal form of the disease, CBX2 is upregulated. Treatment of NEPC cell lines with this compound leads to:
-
Inhibition of Cell Proliferation: this compound significantly reduces the proliferation of NEPC cells.[1]
-
Reversal of Neuroendocrine Phenotype: The inhibitor causes a decrease in cell size and a reduction in the dendritic morphology characteristic of neuroendocrine cells.[1]
-
Modulation of Gene Expression: this compound treatment leads to an increase in the expression of androgen receptor (AR) and its target genes, and a decrease in the expression of neuroendocrine markers like ENO2 and N-Myc.[1]
These findings highlight the potential of targeting the CBX2-PRC1 axis with selective inhibitors like this compound as a therapeutic strategy for cancers dependent on this pathway.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the CBX2 subunit within the PRC1 complex. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it an important tool for studying the epigenetic regulation of gene expression. Furthermore, the anti-proliferative effects of this compound in cancer models underscore the therapeutic potential of inhibiting specific components of the Polycomb machinery. This technical guide provides a foundation for researchers to utilize this compound in their studies and to further explore the development of PRC1-targeted therapies.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
Understanding the Cell Permeability of SW2_152F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cell permeability and intracellular activity of SW2_152F, a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain. Understanding the cellular uptake and target engagement of this compound is critical for its application in research and potential therapeutic development, particularly in the context of prostate and breast cancer.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that targets the CBX2 chromodomain, a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3][4] The PRC1 complex plays a crucial role in epigenetic regulation by recognizing trimethylated histone H3 at lysine 27 (H3K27me3), a mark deposited by PRC2. This interaction leads to chromatin compaction and transcriptional repression of target genes.[1][2][5] By binding to the CBX2 chromodomain, this compound competitively inhibits its interaction with H3K27me3, thereby disrupting PRC1-mediated gene silencing.[1][2] This mechanism of action has been shown to block neuroendocrine differentiation in prostate cancer cell lines and reduce cell growth in triple-negative breast cancer models.[1][5]
Quantitative Data on this compound Activity and Permeability
The following tables summarize the key quantitative metrics that define the potency, selectivity, and cell permeability of this compound and its derivatives.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 80 nM | Dissociation constant for the binding of this compound to the CBX2 chromodomain. | [1][2][3][4] |
| Selectivity | 24–1000-fold | Selectivity for CBX2 chromodomain over other CBX paralogs in vitro. | [1][2][3][4] |
| Compound | Parameter | Value | Cell Line | Assay | Reference |
| This compound-CA | CP50 | ~10 µM | HeLa | Chloroalkane Penetration Assay (CAPA) | [2][6] |
Note: The CP50 value represents the half-maximal cell penetration.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon the research conducted with this compound. The following sections describe the key experimental protocols used to assess its cell permeability and intracellular target engagement.
Chloroalkane Penetration Assay (CAPA)
This assay is employed to quantify the cell permeability of this compound.
Objective: To determine the extent to which this compound can cross the cell membrane and reach the cytoplasm.
Methodology:
-
A chloroalkane-conjugated version of this compound (this compound-CA) is synthesized.
-
HeLa cells stably transfected with the HaloTag protein are utilized.
-
The cells are first incubated with this compound-CA (the "pulse"). If this compound-CA is cell-permeable, it will enter the cytoplasm and covalently bind to the HaloTag protein.
-
Following the pulse, the cells are treated with an excess of a fluorescently labeled chloroalkane, such as chloroalkane-TAMRA (the "chase").
-
This fluorescent chloroalkane will label any HaloTag proteins that were not already blocked by this compound-CA.
-
The level of fluorescence in the cells is then measured. A lower fluorescence signal indicates a higher degree of HaloTag protein blockage by this compound-CA, and therefore, greater cell permeability.[1]
Sequential Salt Extraction (SSE)
This biochemical assay is used to verify that this compound disrupts the binding of CBX2 to chromatin within the cell.
Objective: To assess the ability of this compound to displace CBX2 from chromatin.
Methodology:
-
Cells are treated with either this compound or a vehicle control (e.g., DMSO).
-
The cell nuclei are isolated, and the bulk chromatin is subjected to a series of washes with buffers containing increasing concentrations of sodium chloride.
-
Proteins that are more loosely bound to chromatin will elute at lower salt concentrations, while more tightly bound proteins require higher salt concentrations for elution.
-
The protein fractions eluted at each salt concentration are collected and analyzed by immunoblotting to quantify the amount of CBX2.
-
A shift of CBX2 to lower salt concentration fractions in this compound-treated cells compared to control cells indicates a disruption of its binding to chromatin.[1]
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR is a powerful technique to investigate the specific genomic loci where this compound inhibits CBX2 binding.
Objective: To determine if this compound reduces the association of CBX2 with specific gene promoters or enhancers.
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
The cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to.
-
The chromatin is then extracted and sheared into smaller fragments.
-
An antibody specific to CBX2 is used to immunoprecipitate the CBX2-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is then performed on the purified DNA using primers for specific genomic regions of interest.
-
A reduction in the amount of precipitated DNA at these specific sites in this compound-treated cells compared to control cells demonstrates the inhibitor's ability to block CBX2 binding at those loci.[1]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow for assessing its intracellular activity.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on SW2_152F: A Novel CBX2 Inhibitor in Cancer Research
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the preliminary research on SW2_152F, a novel and selective inhibitor of the Chromobox 2 (CBX2) chromodomain. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic potential of targeting Polycomb Repressive Complex 1 (PRC1).
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the CBX2 chromodomain (ChD).[1][2][3] It was identified from DNA-encoded libraries (DELs) of peptidic compounds and has demonstrated significant potential in preclinical cancer models, particularly in the context of advanced prostate cancer.[1][2] CBX2, a core component of the canonical PRC1, is an epigenetic "reader" that recognizes the trimethylated lysine 27 on histone H3 (H3K27me3), a mark deposited by PRC2.[1] This interaction is crucial for chromatin compaction and transcriptional repression, and its dysregulation is implicated in cancer progression.[1]
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to the chromodomain of CBX2, thereby competitively inhibiting its interaction with the H3K27me3 epigenetic mark.[1] This disruption of CBX2's "reader" function prevents the proper localization and function of the PRC1 complex at target gene loci. In the context of prostate cancer, this leads to the de-repression of genes, such as those regulated by the androgen receptor (AR), and can block the process of neuroendocrine differentiation (NED), a mechanism of therapy resistance.[1]
The Polycomb signaling pathway, as targeted by this compound, can be visualized as follows:
Quantitative Data
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Binding Affinity (Kd) | Selectivity vs. CBX2 |
| CBX2 ChD | 80 nM[1][2][3] | - |
| Other CBX Paralogs | Not specified | 24–1000-fold[1][2][3] |
Table 2: Cellular Activity of this compound in Prostate Cancer Models
| Cell Line | Assay | Effect |
| LNCaP_NED | Proliferation Assay | Significant inhibition of cell proliferation.[4] |
| LNCaP_NED | Phenotypic Analysis | Decrease in average cell size and reduction of dendrites.[4] |
| VCaP_NED | Western Blot | Increased AR expression, decreased ENO2 and N-Myc expression.[4] |
| K562 | ChIP-qPCR | Significant reduction of CBX2 and CBX8 binding at target gene loci.[4] |
| Hs68 | ChIP-qPCR | Significant reduction of CBX8 binding, but not CBX7, at shared genomic target loci.[4] |
| RWPE-1, HEK293T | Viability Assay | No effect on the viability of non-transformed cells.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Chloroalkane Penetration Assay (CAPA)
This assay is used to quantify the cell permeability of this compound.[4]
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SW2_152F Treatment in Neuroendocrine Differentiation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine differentiation (NED) is a critical process in the progression of certain cancers, notably prostate cancer, leading to resistance to conventional therapies. A key player in this process is the Chromobox 2 (CBX2) protein, a component of the Polycomb Repressive Complex 1 (PRC1). Upregulation of CBX2 is associated with the repression of androgen receptor (AR) target genes, thereby promoting a neuroendocrine phenotype.[1] SW2_152F is a potent and selective small molecule inhibitor of the CBX2 chromodomain, with a binding affinity (Kd) of 80 nM and 24- to 1000-fold selectivity over other CBX paralogs.[1][2] These application notes provide detailed protocols for utilizing this compound to study and inhibit neuroendocrine differentiation in relevant cell culture models.
Mechanism of Action
This compound selectively binds to the chromodomain of CBX2, preventing its recognition of the histone H3 lysine 27 trimethylation (H3K27me3) mark.[1][2] This targeted inhibition disrupts the recruitment of the PRC1 complex to chromatin, leading to the de-repression of target genes, including those regulated by the androgen receptor. In the context of prostate cancer, androgen deprivation therapy can induce neuroendocrine differentiation, a process that is dependent on CBX2-mediated gene repression.[1] By inhibiting CBX2, this compound effectively blocks this differentiation pathway, maintaining the cancer cells' sensitivity to anti-androgen therapies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and application of this compound in neuroendocrine differentiation models.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Binding Affinity (Kd) | Selectivity vs. other CBX paralogs | Reference |
| CBX2 Chromodomain | 80 nM | 24-1000 fold | [1][2] |
Table 2: Recommended Treatment Conditions for this compound in Cell-Based Assays
| Cell Line | Model | This compound Concentration | Treatment Duration | Application | Reference |
| LNCaP | Neuroendocrine Differentiation | 10 µM - 100 µM | 4 - 96 hours | Inhibition of NED, Gene Expression Analysis, ChIP | [1] |
| K562 | CBX2 Target Engagement | 10 µM | 4 hours | ChIP-qPCR | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effect of this compound on neuroendocrine differentiation.
Protocol 1: Induction of Neuroendocrine Differentiation in LNCaP Cells
This protocol describes the induction of a neuroendocrine-like phenotype in the androgen-sensitive LNCaP prostate cancer cell line through androgen deprivation.
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-Stripped Fetal Bovine Serum (CSS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To induce neuroendocrine differentiation, seed LNCaP cells at a density of 4 x 10^5 cells per 100-mm dish in their regular growth medium.[1]
-
After 24 hours, replace the medium with RPMI-1640 supplemented with 10% Charcoal-Stripped Serum (CSS) to create an androgen-deprived environment.[1]
-
Maintain the cells in the CSS-containing medium for 6 to 14 days to induce a stable neuroendocrine-like phenotype (LNCaP_NED). Morphological changes, such as the appearance of dendrite-like processes, should be observable.[1]
-
For this compound treatment, add the compound (dissolved in DMSO) to the culture medium at the desired final concentration (e.g., 10 µM) for the specified duration (e.g., 48-96 hours) before analysis.[1]
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of neuroendocrine markers and androgen receptor target genes.
Materials:
-
LNCaP and LNCaP_NED cells (treated with DMSO or this compound)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Nuclease-free water
-
qPCR primers (see Table 3 for examples)
Table 3: Example qPCR Primer Sequences
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ENO2 | CTGTATCGCCACATTGCTCAGC | AGCTTGTTGCCAGCATGAGAGC |
| CHGA | AGGCTCTTTCCTGTGCAAAG | GCTTCTTCAGGTCCTCTTCCTG |
| KLK3 | CGCAAGTTCACCCTCAGAAGGT | GACGTGATACCTTGAAGCACACC |
| TMPRSS2 | CCTCTAACTGGTGTGATGGCGT | TGCCAGGACTTCCTCTGAGATG |
| YWHAZ (Control) | ACTTTTGGTACATTGTGGCTTCAA | CCGCCAGGACAAACCAGTAT |
Procedure:
-
Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 10 µM each), cDNA template, and nuclease-free water.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., YWHAZ).[1]
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol details the detection of CBX2 and neuroendocrine marker protein levels.
Materials:
-
Cell lysates from LNCaP and LNCaP_NED cells (treated with DMSO or this compound)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4 for examples)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Table 4: Example Primary Antibodies for Western Blotting
| Target Protein | Host Species | Manufacturer (Example) | Catalog # (Example) | Dilution |
| CBX2 | Rabbit | Cell Signaling Technology | #18687 | 1:1000 |
| ENO2 | Rabbit | Novus Biologicals | NB110-58870 | 1:2000 |
| CHGA | Rabbit | Cell Signaling Technology | #60893 | 1:1000 |
| β-Actin | Mouse | Sigma-Aldrich | A5441 | 1:5000 |
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control such as β-Actin.
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for assessing the binding of CBX2 to the promoter regions of AR target genes.
Materials:
-
LNCaP_NED cells (treated with DMSO or this compound)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies (e.g., anti-CBX2, anti-H3K27me3, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents as in Protocol 2
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with specific antibodies (anti-CBX2, anti-H3K27me3) or an IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the promoter/enhancer regions of target genes (e.g., KLK3, TMPRSS2).[1]
-
Analyze the data by calculating the percentage of input.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in these application notes.
References
Application Note: Quantifying the Cell Permeability of the CBX2 Inhibitor SW2_152F using the Chloroalkane Penetration Assay (CAPA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
SW2_152F is a potent and selective small molecule inhibitor of the chromobox 2 (CBX2) chromodomain, a key reader protein in the Polycomb Repressive Complex 1 (PRC1) involved in epigenetic gene silencing.[1][2] The efficacy of such molecules is critically dependent on their ability to penetrate the cell membrane and engage with their intracellular targets. This document provides a detailed protocol for quantifying the cytosolic and/or nuclear entry of this compound using the Chloroalkane Penetration Assay (CAPA), a robust and high-throughput method for measuring the cell penetration of chloroalkane-tagged molecules.[3][4] The assay's pulse-chase format provides a quantitative measure of target engagement in a specific cellular compartment, yielding a CP₅₀ value that represents the concentration at which 50% of the available HaloTag protein is engaged by the test molecule.[5]
Introduction
This compound selectively binds to the CBX2 chromodomain with high affinity (Kd of ~80 nM), preventing it from recognizing the trimethylated lysine 27 on histone H3 (H3K27me3).[6][7] This action disrupts the formation of the PRC1 complex on chromatin, leading to the de-repression of target genes.[1][8] This mechanism is of significant interest in cancer research, particularly in prostate and breast cancers where CBX2 is often upregulated.[7][8]
To be effective, this compound must cross the cell membrane and reach its nuclear target. The Chloroalkane Penetration Assay (CAPA) is an ideal method for quantifying this cell entry. CAPA utilizes cells engineered to express HaloTag, a modified bacterial haloalkane dehalogenase, within a specific subcellular compartment (e.g., cytosol or nucleus).[3] The assay is based on the irreversible covalent reaction between the HaloTag protein and a chloroalkane (ct) moiety conjugated to the molecule of interest (ct-SW2_152F).[9] The degree of cell penetration is inversely proportional to the fluorescence signal from a subsequently added cell-permeable chloroalkane-tagged dye, which labels any unoccupied HaloTag protein.[10]
Principle of the Assay
The CAPA is a competitive displacement assay performed in a pulse-chase format in living cells.
-
Pulse Step : Cells expressing HaloTag are incubated with varying concentrations of chloroalkane-tagged this compound (ct-SW2_152F). If ct-SW2_152F penetrates the cell and enters the compartment containing HaloTag, it will covalently bind to and occupy the enzyme's active site.
-
Wash Step : Extracellular and unbound ct-SW2_152F is removed by washing.
-
Chase Step : A cell-permeable, chloroalkane-tagged fluorescent dye (e.g., ct-TMR) is added. This dye rapidly enters the cells and covalently labels any HaloTag proteins that were not occupied by ct-SW2_152F during the pulse step.
-
Analysis : The cellular fluorescence is quantified using flow cytometry. A lower fluorescence signal indicates a higher concentration of ct-SW2_152F within the cell, signifying greater cell penetration.[5][9] Data are used to generate a dose-response curve and calculate a CP₅₀ value.[3]
This compound Mechanism of Action
The following diagram illustrates the epigenetic signaling pathway targeted by this compound.
Caption: Mechanism of this compound in the Polycomb gene silencing pathway.
Experimental Workflow: Chloroalkane Penetration Assay (CAPA)
The diagram below outlines the sequential steps for performing the CAPA experiment.
Caption: Step-by-step experimental workflow for the CAPA protocol.
Experimental Protocols
Materials and Reagents
-
Cell Line : HeLa cells stably expressing HaloTag in the desired compartment (e.g., cytosol-localized HaloTag or nucleus-localized HaloTag-Histone fusion).[3]
-
Test Compound : Chloroalkane-conjugated this compound (ct-SW2_152F).
-
Chase Dye : HaloTag TMR Ligand (or other suitable cell-permeable chloroalkane fluorescent dye).
-
Cell Culture Medium : DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Buffers : Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Assay Plate : 96-well, flat-bottom, tissue culture-treated plates.
-
Instrumentation : Flow cytometer.
Protocol
Day 1: Cell Seeding
-
Culture HaloTag-expressing HeLa cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and adjust the density to 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Chloroalkane Penetration Assay
-
Prepare ct-SW2_152F Dilutions : Prepare a 2X serial dilution series of ct-SW2_152F in serum-free medium. Concentrations should span a range appropriate to determine a full dose-response curve (e.g., from 100 µM down to 1 nM).
-
Prepare Controls :
-
100% Fluorescence Control (No Inhibition) : Wells with medium only (no ct-SW2_152F).
-
0% Fluorescence Control (Background) : Wells with medium only, which will not be treated with the chase dye.
-
-
Pulse Step :
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the prepared 2X ct-SW2_152F dilutions and controls to the appropriate wells.
-
Incubate for the desired time (e.g., 4 hours) at 37°C, 5% CO₂.
-
-
Wash Step :
-
Aspirate the compound-containing medium.
-
Wash the cells twice with 100 µL of pre-warmed PBS.
-
-
Chase Step :
-
Prepare the chase dye solution (e.g., 2 µM HaloTag TMR Ligand in serum-free medium).
-
Add 50 µL of the chase dye solution to all wells except the 0% fluorescence control wells. Add 50 µL of medium to the control wells.
-
Incubate for 15-30 minutes at 37°C, 5% CO₂, protected from light.
-
-
Harvesting :
-
Aspirate the chase dye solution.
-
Wash the cells twice with 100 µL of PBS.
-
Add 25 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes to detach cells.
-
Add 75 µL of complete medium to neutralize the trypsin.
-
Transfer the cell suspension to FACS tubes for analysis.
-
Data Acquisition and Analysis
-
Flow Cytometry : Analyze the cells on a flow cytometer, measuring the fluorescence of the chase dye (e.g., in the PE-Texas Red channel for TMR). Collect data for at least 10,000 events per sample.
-
Data Normalization :
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Normalize the data using the following formula: % Fluorescence = (MFI_sample - MFI_0%_control) / (MFI_100%_control - MFI_0%_control) * 100
-
-
CP₅₀ Calculation :
-
Plot the normalized % Fluorescence against the logarithm of the ct-SW2_152F concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).
-
The CP₅₀ is the concentration of ct-SW2_152F that results in a 50% reduction in fluorescence signal.[5][11] A lower CP₅₀ value indicates more efficient cell penetration.
-
Data Presentation
Quantitative data from the CAPA should be organized for clarity and ease of interpretation.
Table 1: Raw and Normalized Fluorescence Data for a Representative CAPA Experiment
| [ct-SW2_152F] (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | Normalized Fluorescence (%) |
| 100 | 158 | 12 | 1.2 |
| 33.3 | 215 | 18 | 2.5 |
| 11.1 | 489 | 35 | 8.1 |
| 3.7 | 1,560 | 110 | 28.6 |
| 1.2 | 3,875 | 250 | 74.5 |
| 0.4 | 4,950 | 310 | 95.8 |
| 0.1 | 5,120 | 340 | 99.2 |
| 0 (100% Control) | 5,150 | 355 | 100.0 |
| 0 (0% Control) | 120 | 9 | 0.0 |
Table 2: Summary of CP₅₀ Values for Test Compounds
| Compound | Target Compartment | Incubation Time (h) | CP₅₀ (µM) ± SEM |
| ct-SW2_152F | Cytosol | 4 | 1.5 ± 0.2 |
| ct-SW2_152F | Nucleus | 4 | 2.1 ± 0.3 |
| ct-Positive Control (e.g., ct-Tat) | Cytosol | 4 | 0.8 ± 0.1 |
| ct-Negative Control | Cytosol | 4 | > 50 |
Conclusion
The Chloroalkane Penetration Assay is a powerful, quantitative, and high-throughput method to assess the cell permeability of molecules like the CBX2 inhibitor this compound.[3] By providing a robust measurement of cytosolic or nuclear entry, CAPA enables researchers to establish crucial structure-penetration relationships, optimize lead compounds, and directly correlate intracellular concentration with biological activity. This protocol provides a comprehensive framework for applying CAPA to accelerate the development of intracellularly targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Penetration Profiling Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Penetration Profiling using the Chloroalkane Penetration Assay for Peptides, Proteins and Nucleic Acids [healthtech.com]
- 5. Parallel screening using the chloroalkane penetration assay reveals structure-penetration relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of cytosolic and nuclear penetration of oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell penetration of oxadiazole-containing macrocycles - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00201B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: Chemoprecipitation of CBX2 and Associated Proteins Using SW2_152F
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SW2_152F is a potent and selective small molecule inhibitor of the chromobox 2 (CBX2) chromodomain, a key component of the canonical Polycomb Repressive Complex 1 (PRC1).[1][2][3] The PRC1 complex is a crucial epigenetic regulator involved in gene silencing, and its dysregulation is implicated in various cancers, including prostate cancer.[1][2][4] this compound binds to the CBX2 chromodomain with high affinity and exhibits significant selectivity over other CBX paralogs, making it a valuable tool for studying the specific functions of CBX2.[1][2][4]
This application note provides a detailed protocol for the use of a biotinylated derivative of this compound (this compound-B) in chemoprecipitation (pull-down) assays to isolate endogenous CBX2 and its interaction partners from nuclear lysates. This technique allows for the investigation of the PRC1 complex and the identification of proteins that associate with CBX2 in a near-native cellular context.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound inhibitor.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 80 nM | Dissociation constant for the interaction between this compound and the CBX2 chromodomain. | [1][2][3] |
| Selectivity | 24–1000-fold | Selectivity for the CBX2 chromodomain over other CBX paralogs in vitro. | [1][2][3] |
| Cell Permeability (CP50) | 6.2 ± 1.0 μM | Half-maximal cell penetration value determined by the ChloroAlkane Penetration Assay (CAPA). | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for the chemoprecipitation protocol.
Caption: PRC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound-B mediated chemoprecipitation.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293T cells (or other cell line of interest)
-
This compound-B (Biotinylated this compound): Synthesized as described in the literature or custom-ordered.[1]
-
Streptavidin-conjugated magnetic beads: (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
Lysis Buffer: (e.g., RIPA buffer or a specific nuclear lysis buffer) containing protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer or a buffer with adjusted salt/detergent concentrations.
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer) with excess biotin (e.g., 25 mM).[1]
-
Antibodies for Western Blot: Anti-CBX2, Anti-CBX8, Anti-RING1B, and appropriate secondary antibodies.
-
General lab equipment: Cell culture supplies, centrifuges, magnetic rack, vortexer, rotator, Western blot equipment.
Protocol: Chemoprecipitation of CBX2 Complexes
This protocol is adapted from general biotin-streptavidin pull-down procedures and the specific application of this compound-B mentioned in the literature.[1]
1. Preparation of Nuclear Lysate
a. Culture HEK293T cells to approximately 80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Isolate nuclei using a suitable nuclear extraction protocol. d. Lyse the nuclei with ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (nuclear lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
2. Pre-clearing of Lysate
a. To reduce non-specific binding, incubate the nuclear lysate with streptavidin magnetic beads that have not been conjugated with this compound-B for 1 hour at 4°C on a rotator. b. Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
3. Incubation with Biotinylated Probe
a. Add this compound-B to the pre-cleared nuclear lysate. The optimal concentration should be empirically determined, but a starting point could be in the range of 1-10 µM. b. As a negative control, perform a parallel incubation with streptavidin beads alone (without this compound-B).[1] c. Incubate for 2-4 hours at 4°C on a rotator to allow the probe to bind to its target proteins.
4. Capture of Protein Complexes
a. While the lysate is incubating, wash the required amount of streptavidin magnetic beads three times with Lysis Buffer. b. Add the washed beads to the lysate-probe mixture. c. Incubate for an additional 1-2 hours at 4°C on a rotator to allow the biotinylated probe and its bound proteins to be captured by the streptavidin beads.
5. Washing
a. Place the tube on a magnetic rack to pellet the beads. Discard the supernatant. b. Wash the beads 3-5 times with ice-cold Wash Buffer. For each wash, resuspend the beads in the buffer, incubate for 5 minutes, pellet the beads on the magnetic rack, and discard the supernatant. These washes are critical to remove non-specifically bound proteins.
6. Elution
a. After the final wash, remove all residual wash buffer. b. Add 2X SDS-PAGE sample buffer containing an excess of free biotin (e.g., 25 mM) to the beads.[1] c. Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins and denature them for gel electrophoresis. d. Pellet the beads using the magnetic rack and carefully collect the supernatant containing the eluted proteins.
7. Downstream Analysis
a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against CBX2, CBX8, and RING1B to confirm their enrichment.[1] b. Mass Spectrometry: For unbiased identification of interacting partners, the eluted proteins can be subjected to analysis by mass spectrometry.
Expected Results
Using this protocol with this compound-B on HEK293T nuclear lysates, one can expect the robust enrichment of CBX2 and CBX8.[1] Additionally, other components of the PRC1 complex, such as RING1B, may also be co-precipitated, indicating that the probe successfully pulls down the intact complex.[1] The negative control (beads alone) should show minimal to no enrichment of these proteins.
Troubleshooting
-
High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). Ensure the pre-clearing step is performed effectively.
-
Low Yield: Increase the amount of starting lysate, the concentration of this compound-B, or the incubation times. Ensure the elution is complete by boiling for a sufficient duration.
-
Probe Instability: Prepare fresh dilutions of this compound-B for each experiment and store the stock solution according to the manufacturer's recommendations.
By following this protocol, researchers can effectively utilize this compound-B as a chemical tool to explore the CBX2 interactome and gain deeper insights into the function and regulation of the PRC1 complex in various biological contexts.
References
Application Notes and Protocols for SW2_152F: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of SW2_152F, a potent and selective inhibitor of the chromobox 2 chromodomain (CBX2 ChD). This document includes key quantitative data, detailed protocols for relevant experiments, and diagrams to illustrate signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the chromodomain of CBX2, a component of the Polycomb Repressive Complex 1 (PRC1).[1][2] By binding to the CBX2 chromodomain, this compound disrupts the recognition of trimethylated histone H3 lysine 27 (H3K27me3), a key epigenetic mark for gene repression.[1][2] This inhibition can block cellular processes such as the neuroendocrine differentiation of prostate cancer cells, making this compound a valuable tool for cancer research and drug development.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro parameters of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Method | Kd (nM) | Selectivity vs. CBX2 | Reference |
| CBX2 ChD | Fluorescence Polarization | 80 | - | [1][2][4][5] |
| Other CBX Paralogs | Fluorescence Polarization | - | 24-1000-fold | [1][2][4][5] |
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| K562 | ChIP-qPCR | 10 µM | Significant reduction of CBX2 binding to target loci | [1] |
| K562 | ChIP-qPCR | 100 µM | Significant reduction of both CBX2 and CBX8 binding | [1] |
| LNCaP_NED | Cell Viability | 10 µM | Significantly decreased cell viability after 4 days (in combination with Enzalutamide) | [1] |
| LNCaP_NED | Gene Expression (RT-qPCR) | 10 µM and 50 µM | Increased expression of AR, TMPRSS2, and KLK3; no change in CBX2 expression after 48 hours | [1] |
| VCaP_NED | Protein Expression (Western Blot) | Not specified | Increased AR expression; decreased ENO2 and N-Myc expression | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the Polycomb Repressive Complex 1 (PRC1) pathway.
Caption: Mechanism of this compound action on the PRC1 pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Kd) of this compound for the CBX2 chromodomain.
Principle: The assay measures the change in the polarization of fluorescently labeled this compound upon binding to the larger CBX2 protein.
Materials:
-
Purified CBX2 chromodomain protein
-
Fluorescently labeled this compound (e.g., with fluorescein)
-
Unlabeled this compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescently labeled this compound in DMSO.
-
Prepare serial dilutions of the purified CBX2 protein in Assay Buffer.
-
For competitive binding, prepare serial dilutions of unlabeled this compound.
-
-
Assay Procedure (Direct Binding):
-
Add a fixed concentration of fluorescently labeled this compound to each well.
-
Add the serially diluted CBX2 protein to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader.
-
-
Assay Procedure (Competitive Binding):
-
Add a fixed concentration of fluorescently labeled this compound and a fixed concentration of CBX2 protein to each well.
-
Add the serially diluted unlabeled this compound to the wells.
-
Incubate and measure as in the direct binding assay.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of protein concentration (for direct binding) or unlabeled compound concentration (for competitive binding).
-
Fit the data to a suitable binding model to determine the Kd or IC50.
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is used to assess the ability of this compound to displace CBX2 from its target gene loci in cells.
Principle: Cells are treated with this compound, and then chromatin is cross-linked, sheared, and immunoprecipitated with an antibody against CBX2. The amount of co-precipitated DNA at specific gene loci is quantified by qPCR.
References
- 1. Sequential Salt Extractions for the Analysis of Bulk Chromatin Binding Properties of Chromatin Modifying Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Penetration Profiling Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Experimental Use of SW2_152F in Gene Repression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SW2_152F, a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain, and detail its use in studying gene repression. The provided protocols offer standardized methods for utilizing this compound in cellular and molecular biology experiments.
Application Notes
Introduction
This compound is a high-affinity small molecule inhibitor of the CBX2 chromodomain, a key reader of the repressive histone mark, trimethylated histone H3 at lysine 27 (H3K27me3).[1][2] By selectively binding to the CBX2 chromodomain, this compound effectively displaces CBX2 from chromatin, leading to the de-repression of target genes.[1][2][3] This makes this compound a valuable chemical probe for elucidating the role of CBX2-mediated gene silencing in various biological processes, including cancer progression and development.[1][4]
Mechanism of Action
The Polycomb group (PcG) of proteins are critical epigenetic regulators that mediate gene silencing through the formation of two major complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[1][2][5] PRC2 is responsible for catalyzing the trimethylation of H3K27. This H3K27me3 mark is then recognized and bound by the chromodomain of the CBX subunit within the canonical PRC1 complex.[1][2][5] This interaction is crucial for the subsequent recruitment of PRC1 to target gene loci, leading to chromatin compaction and transcriptional repression.[1][4]
This compound acts as a competitive inhibitor, binding to the aromatic cage of the CBX2 chromodomain that normally recognizes the H3K27me3 mark. This selective inhibition disrupts the recruitment of the PRC1 complex to its target genes, thereby alleviating gene repression.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| CBX Paralog | Dissociation Constant (Kd) in nM | Selectivity vs. CBX2 (fold) |
| CBX2 | 80 | 1 |
| CBX4 | >20,000 | >250 |
| CBX6 | >80,000 | >1000 |
| CBX7 | >80,000 | >1000 |
| CBX8 | 1,900 | 24 |
| Data sourced from Wang et al., 2021.[1] |
Table 2: Cellular Activity of this compound in K562 Cells
| Treatment (10 µM) | Target Gene | CBX2 Chromatin Binding (% of Control) | CBX8 Chromatin Binding (% of Control) |
| This compound | TCF21 | ~40% | No significant change |
| This compound | Fyn-2 | ~50% | No significant change |
| This compound | PAX7 | ~60% | No significant change |
| Data is an approximation from graphical representation in Wang et al., 2021.[1] |
Table 3: Effect of this compound on Gene Expression in LNCaP_NED Cells
| Treatment | Gene | Relative mRNA Expression (Fold Change) |
| Vehicle | ENO2 | Increased during NED |
| This compound | ENO2 | Significantly reduced vs. Vehicle |
| Vehicle | CHGA | Increased during NED |
| This compound | CHGA | Significantly reduced vs. Vehicle |
| Vehicle | KLK3 (PSA) | Decreased during NED |
| This compound | KLK3 (PSA) | Maintained higher expression vs. Vehicle |
| Vehicle | TMPRSS2 | Decreased during NED |
| This compound | TMPRSS2 | Maintained higher expression vs. Vehicle |
| NED: Neuroendocrine Differentiation. Data interpretation from Wang et al., 2021.[1] |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to Assess CBX2 Occupancy
This protocol details the procedure to determine the effect of this compound on the binding of CBX2 to specific genomic loci.
Materials:
-
This compound (stored at -20°C or -80°C)[3]
-
Cell culture medium and reagents
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing equipment (e.g., sonicator)
-
Antibodies: anti-CBX2, anti-H3K27me3, and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control regions
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 4 hours).[6] Include a vehicle-treated control.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes to quench the formaldehyde.
-
Cell Lysis: Harvest and wash the cells. Resuspend in cell lysis buffer and incubate to lyse the cell membrane.
-
Nuclear Lysis: Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Chromatin Shearing: Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-CBX2, anti-H3K27me3, or IgG control antibodies overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with Proteinase K at 65°C.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the target gene promoters or enhancers and a negative control region.[6] Analyze the data using the percent input method.
Protocol 2: Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying changes in mRNA levels of target genes following treatment with this compound.
Materials:
-
This compound
-
Treated and control cells
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit (cDNA synthesis)
-
qPCR primers for target genes and housekeeping genes
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Treat cells with this compound and a vehicle control as described in Protocol 1.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
qPCR Analysis:
-
Set up qPCR reactions using primers for your genes of interest (e.g., NED markers like ENO2, CHGA, and AR target genes like KLK3, TMPRSS2) and at least two stable housekeeping genes for normalization.[1]
-
Perform qPCR and collect the Ct values.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping genes and comparing the this compound-treated samples to the vehicle-treated controls.
Protocol 3: Chemoprecipitation (Pull-down) Assay
This protocol uses a biotinylated derivative of this compound (this compound-B) to pull down CBX2 and its interacting partners from nuclear lysates.[1]
Materials:
-
This compound-Biotin (this compound-B)
-
Control biotin
-
Streptavidin-coated magnetic beads
-
Nuclear extraction buffer
-
Wash buffers
-
SDS-PAGE gels
-
Western blot reagents and equipment
-
Antibodies: anti-CBX2, anti-CBX8, anti-RING1B
Procedure:
-
Nuclear Lysate Preparation: Prepare nuclear extracts from the cells of interest.
-
Bead Preparation: Wash the streptavidin beads with wash buffer.
-
Bait Incubation: Incubate the beads with this compound-B or control biotin.
-
Pull-down: Add the nuclear lysate to the beads and incubate to allow for binding.
-
Washes: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against CBX2, other CBX paralogs (e.g., CBX8), and other PRC1 components (e.g., RING1B) to confirm the specificity of the interaction.[1]
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of CBX2 in gene repression and explore its therapeutic potential.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Efficacy of SW2_152F in Blocking CBX2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW2_152F is a potent and selective small molecule inhibitor of the Chromobox 2 (CBX2) chromodomain.[1][2][3] CBX2 is a component of the canonical Polycomb Repressive Complex 1 (PRC1) and plays a crucial role in epigenetic regulation by recognizing trimethylated histone H3 at lysine 27 (H3K27me3).[2][4] Its dysregulation is implicated in various cancers, including prostate and breast cancer, making it a compelling therapeutic target.[2][5][6] These application notes provide a detailed overview of techniques and protocols to assess the efficacy of this compound in blocking CBX2 function, both in vitro and in cellular contexts.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the key quantitative data regarding the binding affinity and selectivity of this compound for CBX2.
Table 1: In Vitro Binding Affinity of this compound for CBX2
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Kd) | 80 nM | Fluorescence Polarization | [1][2][3][7] |
Table 2: Selectivity of this compound for CBX2 over other CBX Paralogs
| CBX Paralog | Selectivity (fold) | Assay Method | Reference |
| Other CBX paralogs | 24–1000 | Fluorescence Polarization | [2][3][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving CBX2 and the experimental workflows for assessing this compound efficacy.
Caption: CBX2 Signaling Pathways and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Experimental Protocols
Fluorescence Polarization (FP) Assay for In Vitro Binding Affinity
This assay measures the binding of this compound to the CBX2 chromodomain in vitro. A fluorescein-conjugated version of this compound is used.
Materials:
-
Purified recombinant CBX2 chromodomain protein
-
Fluorescein-conjugated this compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the CBX2 chromodomain protein in the assay buffer.
-
Add a fixed concentration of fluorescein-conjugated this compound to each well of the 384-well plate.
-
Add the serially diluted CBX2 protein to the wells. Include wells with only the fluorescent ligand (no protein) as a control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in millipolarization (mP) units as a function of CBX2 concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound engages with CBX2 inside intact cells.[8][9][10][11] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line of interest (e.g., HEK293T, K562)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot apparatus and reagents
-
Anti-CBX2 antibody
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or DMSO for a predetermined time (e.g., 1-4 hours) at 37°C.[10]
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for 3 minutes, followed by a cooling step.[10]
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CBX2 in each sample by Western blotting using an anti-CBX2 antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Sequential Salt Extraction (SSE) for Chromatin Binding
This assay assesses the ability of this compound to disrupt the binding of endogenous CBX2 to chromatin.[7]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
DMSO
-
Buffers with increasing concentrations of NaCl
-
Western blot apparatus and reagents
-
Anti-CBX2 antibody
Protocol:
-
Treat cells with this compound or DMSO.
-
Isolate the nuclei from the treated cells.
-
Sequentially resuspend the nuclear pellet in buffers with increasing concentrations of NaCl.
-
After each salt extraction, centrifuge and collect the supernatant containing the eluted proteins.
-
Analyze the amount of CBX2 in each fraction by Western blotting.
-
A shift of CBX2 to lower salt concentration fractions in the this compound-treated cells indicates a weaker association with chromatin.[7]
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR allows for the quantitative assessment of this compound's ability to displace CBX2 from specific gene loci on the chromatin.[7]
Materials:
-
Cell line of interest (e.g., K562)
-
This compound
-
DMSO
-
Formaldehyde for cross-linking
-
ChIP-grade anti-CBX2 antibody
-
IgG control antibody
-
Reagents for cell lysis, chromatin shearing, immunoprecipitation, DNA purification, and qPCR
-
Primers for target gene loci
Protocol:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an anti-CBX2 antibody or an IgG control.
-
Reverse the cross-linking and purify the DNA.
-
Quantify the amount of precipitated DNA at specific gene loci using qPCR.
-
A significant reduction in the enrichment of CBX2 at its target gene loci in this compound-treated cells compared to the control demonstrates the inhibitor's efficacy.[7]
Functional Assays
The ultimate measure of this compound's efficacy is its impact on cellular functions regulated by CBX2.
-
Gene Expression Analysis: Treat cancer cell lines (e.g., prostate cancer cell lines for neuroendocrine differentiation studies) with this compound.[7] Analyze changes in the expression of known CBX2 target genes or markers of the phenotype of interest (e.g., AR, ENO2, N-Myc) by qPCR or Western blotting.[7]
-
Cell Proliferation Assays: Treat cancer cell lines with this compound and measure cell viability and proliferation using assays such as CCK-8 or EdU incorporation.[12][13] A reduction in cell proliferation would indicate functional efficacy.
-
Neuroendocrine Differentiation Assay: In prostate cancer models, androgen deprivation can induce neuroendocrine differentiation. This compound can be assessed for its ability to block this process by monitoring morphological changes and the expression of neuroendocrine markers.[3][7]
Conclusion
The protocols and data presented here provide a comprehensive framework for assessing the efficacy of this compound as a CBX2 inhibitor. By employing a combination of in vitro, cellular, and functional assays, researchers can thoroughly characterize the potency, target engagement, and biological activity of this and other CBX2-targeting compounds. This multi-faceted approach is crucial for advancing our understanding of CBX2 biology and for the development of novel epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of substituted acetanilide compounds as small molecule CBX2 inhibitors via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of CBX2 in breast cancer promotes tumor progression through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. CBX2 promotes cervical cancer cell proliferation and resistance to DNA-damaging treatment via maintaining cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: SW2_152F as a Tool for Studying CBX2 Function in Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromobox 2 (CBX2), a core component of the canonical Polycomb Repressive Complex 1 (PRC1), is a critical epigenetic regulator involved in maintaining transcriptional repression.[1][2] Its function is pivotal in various developmental processes, including gonadal development and neurogenesis, as well as in the progression of several cancers.[3][4][5][6][7] The selective chemical probe, SW2_152F, offers a powerful tool to dissect the specific roles of CBX2 in these complex biological systems. This compound is a potent and selective inhibitor of the CBX2 chromodomain (ChD), the domain responsible for recognizing the trimethylated lysine 27 on histone H3 (H3K27me3) mark, which is deposited by PRC2.[1][2][8] By disrupting the interaction of CBX2 with chromatin, this compound allows for the elucidation of CBX2-dependent downstream signaling and gene regulation.
These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in studying CBX2 function in developmental biology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating experimental design and data interpretation.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Binding Affinity (Kd) | Selectivity vs. CBX2 |
| CBX2 | 80 nM [1][2][8][9][10] | - |
| CBX4 | > 2,000 nM | > 25-fold |
| CBX6 | > 20,000 nM | > 250-fold |
| CBX7 | > 80,000 nM | > 1000-fold |
| CBX8 | 1,900 nM | 24-fold[1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Observed Effect |
| Chromatin Immunoprecipitation (ChIP-qPCR) | K562 | 10 µM | Significant reduction of CBX2 binding to target genes.[1] |
| Chromatin Immunoprecipitation (ChIP-qPCR) | K562 | 100 µM | Significant reduction of both CBX2 and CBX8 binding.[1] |
| Cell Growth Assay | MDA-MB-231, MDA-MB-468 | 50 µM | Reduction in cell number after 72-96 hours.[11] |
| Neuroendocrine Differentiation Blockade | Prostate Cancer Cell Lines | Not specified | Blocks neuroendocrine differentiation.[1][2] |
Signaling Pathways and Mechanisms of Action
This compound acts by competitively inhibiting the binding of the CBX2 chromodomain to H3K27me3. This disrupts the recruitment of the PRC1 complex to target genes, leading to de-repression of their expression.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CBX2 Inhibits Neurite Development by Regulating Neuron-Specific Genes Expression [frontiersin.org]
- 4. CBX2 Inhibits Neurite Development by Regulating Neuron-Specific Genes Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBX2 is required to stabilize the testis pathway by repressing Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SW2_152F Concentration for Cell Culture Experiments
Welcome to the technical support center for SW2_152F, a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the chromobox 2 (CBX2) chromodomain, with a dissociation constant (Kd) of 80 nM.[1][2][3] It exhibits high selectivity for CBX2 over other CBX paralogs.[1][2][3] this compound functions by binding to the CBX2 chromodomain, which is a reader of the histone H3 lysine 27 trimethylation (H3K27me3) mark. This binding prevents CBX2 from associating with chromatin, thereby inhibiting the function of the canonical Polycomb Repressive Complex 1 (PRC1) and leading to changes in gene expression.[2][4]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to be cell-permeable and to inhibit CBX2 chromatin binding in various cell lines.[2][3] A primary application has been in the context of prostate cancer, where it blocks neuroendocrine differentiation in response to androgen deprivation.[1][2][3] Treatment with this compound can lead to an increase in the expression of the androgen receptor (AR) and its target genes, while decreasing the expression of neuroendocrine markers like ENO2 and N-Myc.[2] In triple-negative breast cancer (TNBC) models, this compound has been shown to reduce cell growth by repressing the expression of mTORC1 inhibitors and the tumor suppressor RBL2.[4]
Q3: What is a good starting concentration for this compound in my experiments?
A3: Based on published studies, a common starting point for this compound concentration is in the low micromolar range. For instance, concentrations of 10 µM have been used to significantly reduce CBX2 binding to chromatin in K562 cells.[2] In neuroendocrine prostate cancer cell lines (LNCaP_NED), concentrations ranging from 2 µM to 50 µM have been used to inhibit cell proliferation and modulate gene expression.[2] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: For optimal storage and to prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare a stock solution, aliquot it, and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1] The choice of solvent will depend on the specific formulation of this compound you have procured. Please refer to the manufacturer's datasheet for solubility information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on target gene expression or phenotype. | - Suboptimal concentration: The concentration of this compound may be too low for your cell line. - Poor cell permeability in your specific cell type. - Incorrect experimental timeline: The incubation time may be too short to observe the desired effect. | - Perform a dose-response experiment (e.g., 1 µM to 50 µM) to determine the optimal concentration. - While this compound is known to be cell-permeable, you can verify its uptake if you have the appropriate tools, or empirically test higher concentrations. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High levels of cell death or cytotoxicity. | - Concentration is too high: The concentration of this compound may be toxic to your specific cell line. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Lower the concentration of this compound. - Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments. |
| Inconsistent or variable results between experiments. | - Inconsistent cell seeding density. - Variability in this compound stock solution. - Cells are in different growth phases. | - Ensure consistent cell seeding density for all experiments.[5] - Prepare a large batch of this compound stock solution, aliquot, and use the same batch for a series of experiments. - Standardize the cell confluency at the time of treatment. |
| Precipitate observed in the culture medium after adding this compound. | - Poor solubility of this compound in the culture medium. | - Ensure the final concentration of the solvent is sufficient to keep this compound in solution. - Warm the medium to 37°C and mix thoroughly after adding the compound. If precipitate persists, consider using a different solvent or a lower concentration. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various cell lines and the observed effects, as reported in the literature.
| Cell Line | Concentration(s) | Incubation Time | Observed Effect(s) | Reference |
| K562 | 10 µM | 4 hours | Significant reduction of CBX2 binding to chromatin. | [2] |
| K562 | 100 µM | 4 hours | Significant reduction of both CBX2 and CBX8 binding to chromatin. | [2] |
| LNCaP_NED | 2 µM, 10 µM | 5 days | Inhibition of cell proliferation. | [2] |
| LNCaP_NED | 10 µM, 50 µM | 48 hours | Increased expression of AR, TMPRSS2, and KLK3. | [2] |
| Hs68 | 100 µM | 4 hours | Significant reduction of CBX8 binding, but not CBX7 binding, to genomic target loci. | [2] |
| HEK293T | 10 µM | Not specified | Abrogation of CBX2 binding to chromatin. | [2] |
| TNBC cell models | Not specified | Not specified | Reduced cell growth. | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a resazurin-based cell viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. This should be a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound in complete culture medium at the highest desired concentration.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in complete culture medium to create a range of 2X concentrations.
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in complete culture medium).
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, carefully remove the existing medium.
-
Add an equal volume of the 2X this compound dilutions or the 2X vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
-
Cell Viability Measurement:
-
Add resazurin solution to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the PRC1 signaling pathway.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
SW2_152F Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common solubility and stability challenges encountered when working with the selective CBX2 chromodomain inhibitor, SW2_152F.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, though gentle warming and sonication may be required to achieve complete dissolution, especially at higher concentrations.[1] For cellular experiments, ensure the final DMSO concentration in the culture medium is non-toxic to your specific cell line, typically below 0.5%.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound.
-
Powder: Store the solid compound at -20°C or -80°C.
-
Stock Solutions: For long-term stability, store stock solutions in aliquots at -80°C for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[1] It is crucial to protect the solutions from light and to store them under a nitrogen atmosphere if possible.[1]
Q3: Why is it important to aliquot my stock solution?
A3: Aliquoting stock solutions into single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1] This practice minimizes the exposure of the compound to ambient temperature and moisture, ensuring consistent performance in your experiments.
Q4: I'm observing precipitation of this compound when I add it to my cell culture medium. What could be the cause?
A4: Precipitation upon addition to aqueous-based cell culture media is a common issue for hydrophobic small molecules. This can be due to several factors:
-
High Final Concentration: The working concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Insufficient Mixing: Inadequate mixing upon dilution can lead to localized high concentrations and precipitation.
-
Interaction with Media Components: Components in the serum or the basal medium itself can sometimes interact with the compound, reducing its solubility.
Q5: How can I improve the stability of this compound in my cell culture experiments?
A5: To ensure the stability of this compound during your experiments:
-
Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Minimize the exposure of the compound to light, especially once it is diluted in the culture medium.
-
Consider the duration of your experiment. For long-term studies, you may need to replenish the medium with freshly diluted this compound periodically.
Troubleshooting Guides
Issue 1: Poor Solubility When Preparing Stock Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Gently warm the solution and use an ultrasonic bath to aid dissolution.[1] |
| Hygroscopic Nature of DMSO | Use a fresh, unopened bottle of anhydrous DMSO, as absorbed water can significantly impact solubility.[1] |
| Incorrect Solvent | This compound has poor solubility in aqueous solutions. Use DMSO for stock solutions. |
Issue 2: Precipitation in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Working concentration is too high | Perform a dose-response curve to determine the lowest effective concentration. Test the solubility at your working concentration in a small volume of medium before treating your cells. |
| High final DMSO concentration | Ensure the final DMSO concentration in your cell culture medium is below 0.5% to avoid solvent-induced precipitation and cell toxicity. |
| Interaction with media components | Reduce the serum concentration if your experimental design allows. You can also test the solubility in different basal media (e.g., DMEM vs. RPMI-1640). |
| pH of the medium | Check the pH of your complete medium after adding this compound to ensure it remains within the optimal range for your cells. |
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | 175 mg/mL (187.09 mM) | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Not recommended for preparing stock solutions. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Precautions |
| Stock Solution | -80°C | 6 months | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | -20°C | 1 month | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Visualizations
References
SW2_152F in ChIP-qPCR Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SW2_152F, a selective inhibitor of the chromobox 2 (CBX2) chromodomain, in Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) experiments. This guide is intended for researchers, scientists, and drug development professionals familiar with the principles of ChIP-qPCR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of the CBX2 chromodomain.[1][2] CBX2 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in gene repression by recognizing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] this compound works by binding to the chromodomain of CBX2, thereby preventing its recruitment to chromatin and inhibiting its function in transcriptional repression.[3][4] This leads to the abrogation of CBX2 binding at its target gene loci.[3]
Q2: What is the optimal concentration and treatment time for this compound in cell culture before a ChIP-qPCR experiment?
A2: Based on published studies, a concentration range of 10 µM to 100 µM of this compound has been used for treating cells prior to ChIP-qPCR.[3][4] A common treatment duration is 4 hours.[3][4][5] However, the optimal concentration and treatment time should be empirically determined for your specific cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the minimal effective concentration and duration that results in the desired inhibition of CBX2 binding without causing significant cytotoxicity.
Q3: How can I validate that this compound is active in my cells before proceeding with a full ChIP-qPCR experiment?
A3: Before investing time and resources in a full ChIP-qPCR experiment, it is crucial to confirm that this compound is effectively disrupting the interaction of CBX2 with chromatin in your cellular model. A sequential salt extraction assay is a recommended method for this validation.[3] This technique involves sequentially eluting chromatin-bound proteins with increasing salt concentrations. Treatment with an effective inhibitor like this compound should result in the elution of CBX2 at lower salt concentrations compared to vehicle-treated cells, indicating a weaker association with chromatin.[3]
Troubleshooting Guide
This guide addresses common issues encountered when performing ChIP-qPCR experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in No-Antibody (Mock) IP Control | 1. Incomplete cell lysis. 2. Insufficient washing. 3. Non-specific binding to beads. | 1. Ensure complete cell lysis by optimizing lysis buffer composition and incubation times. 2. Increase the number and stringency of wash steps after immunoprecipitation. 3. Pre-clear the chromatin with beads before adding the ChIP antibody to reduce non-specific binding. |
| Low or No Enrichment of Target Loci in CBX2 IP (Vehicle Control) | 1. Inefficient immunoprecipitation. 2. Poor antibody quality. 3. Inefficient chromatin shearing. 4. Low abundance of CBX2. | 1. Optimize the amount of antibody and chromatin used for the IP.[6] 2. Use a ChIP-validated CBX2 antibody.[6] 3. Ensure chromatin is sheared to fragments between 200-1000 bp by optimizing sonication or enzymatic digestion conditions. 4. Increase the amount of starting material (cells) for the experiment.[6] |
| No Reduction in CBX2 Enrichment at Target Loci after this compound Treatment | 1. Inactive this compound compound. 2. Insufficient concentration or treatment time. 3. Cell line is resistant to this compound. | 1. Verify the integrity and activity of your this compound stock. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 3. Confirm the expression of CBX2 in your cell line and consider alternative inhibitors or approaches if resistance is suspected. |
| High Variability Between Replicates | 1. Inconsistent chromatin shearing. 2. Pipetting errors. 3. Variation in cell number. | 1. Ensure consistent sonication or enzymatic digestion across all samples.[7] 2. Use master mixes for qPCR setup to minimize pipetting variability. 3. Accurately count cells before starting the experiment to ensure equal input for all conditions. |
| Unexpected Enrichment at Negative Control Loci | 1. Non-specific antibody binding. 2. Contamination. | 1. Titrate the antibody to find the optimal concentration that maximizes specific signal and minimizes background. 2. Use dedicated reagents and filtered pipette tips for PCR to avoid contamination. |
Experimental Protocols
Detailed Methodology for CBX2 ChIP-qPCR with this compound
This protocol is a general guideline and may require optimization for your specific cell type and experimental setup.
-
Cell Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (e.g., DMSO) for the optimized duration (e.g., 4 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions must be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin with a ChIP-grade anti-CBX2 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for known CBX2 target loci (positive controls) and regions not expected to be bound by CBX2 (negative controls).
-
Analyze the data using the percent input method or fold enrichment over a negative control region.
-
Quantitative Data Summary: Example Control Loci for qPCR
The following table provides examples of positive and negative control gene loci that can be used for qPCR analysis in CBX2 ChIP experiments.[3][5]
| Control Type | Gene Locus | Description |
| Positive Control | TCF21 | A known target of CBX2.[3][5] |
| Positive Control | Fyn-2 | A known target of CBX2.[3][5] |
| Positive Control | PAX7 | A known target of CBX2.[3][5] |
| Negative Control | Tm9SF4 | A genomic region not expected to be bound by CBX2.[3][5] |
| Negative Control | LMNB2 | A genomic region not expected to be bound by CBX2.[3][5] |
| Universal Positive Control | Promoter of a housekeeping gene (e.g., GAPDH) when using a histone H3 antibody. | Histone H3 is generally present across the genome and serves as a positive control for the ChIP procedure itself.[8] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting CBX2-mediated gene repression.
Experimental Workflow for this compound ChIP-qPCR
Caption: A step-by-step workflow for a ChIP-qPCR experiment using this compound.
Logical Relationship for Troubleshooting Low Signal
Caption: A decision tree for troubleshooting low signal in CBX2 ChIP-qPCR experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Optimizing SW2_152F Efficiency in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of experiments utilizing the selective CBX2 chromodomain inhibitor, SW2_152F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Chromobox 2 (CBX2) chromodomain, with a dissociation constant (Kd) of 80 nM.[1][2] CBX2 is a core component of the canonical Polycomb Repressive Complex 1 (PRC1).[3][4][5][6] The PRC1 complex plays a crucial role in epigenetic regulation by recognizing trimethylated histone H3 at lysine 27 (H3K27me3), a mark deposited by PRC2. This recognition leads to chromatin compaction and transcriptional repression of target genes.[3][4][7] this compound selectively binds to the chromodomain of CBX2, preventing its recruitment to H3K27me3 sites on chromatin. This disrupts PRC1 function, leading to the de-repression of target genes involved in cellular processes like differentiation and proliferation.[2][7]
Q2: In which signaling pathways is CBX2 involved?
A2: CBX2 is implicated in several key signaling pathways that are often dysregulated in cancer. By inhibiting CBX2, this compound can modulate these pathways:
-
Polycomb Repressive Complex 1 (PRC1) Signaling: As a core component of PRC1, CBX2 is central to its function in gene silencing.[3][4][5]
-
mTORC1 Signaling: In triple-negative breast cancer, CBX2 has been shown to promote mTORC1 signaling.[3]
-
PI3K/AKT Signaling: Studies have linked elevated CBX2 expression to the activation of the PI3K/AKT pathway in breast cancer.
-
MAPK Signaling: In colorectal cancer, CBX2 has been found to regulate the p38/ERK MAPK signaling pathway.
Q3: What are the typical concentrations of this compound to use in cell-based assays?
A3: The optimal concentration of this compound is cell-line and assay-dependent. However, based on published studies, a general starting range can be recommended. For many cancer cell lines, effective concentrations have been reported to be between 10 µM and 100 µM.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: For optimal results, follow the manufacturer's instructions for solubilizing and storing this compound. Generally, it is recommended to prepare a stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1] Protect the stock solution from light.[1]
Q5: What are potential off-target effects of this compound?
A5: this compound displays high selectivity for CBX2 over other CBX paralogs.[1][2] However, at higher concentrations (e.g., 100 µM), some binding to CBX8 has been observed.[7] It is always recommended to include appropriate controls in your experiments to validate that the observed phenotype is due to the inhibition of CBX2. This can include using a structurally different CBX2 inhibitor (if available) or genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of CBX2.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit CBX2 in your cell line. | Perform a dose-response experiment (e.g., from 1 µM to 100 µM) to determine the optimal concentration. |
| Incorrect incubation time: The treatment duration may be too short for the desired biological effect to manifest. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time. | |
| Cell line resistance: The chosen cell line may not be sensitive to CBX2 inhibition. | Confirm CBX2 expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to CBX2 inhibition. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare a fresh stock solution of this compound and store it properly in aliquots at -20°C or -80°C, protected from light.[1] | |
| High cell toxicity or unexpected cell death | High concentration of this compound: The concentration used may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line and use a concentration below this threshold. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to toxicity. | Use the lowest effective concentration determined from your dose-response experiments. Validate your findings with genetic knockdown or knockout of CBX2. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding to achieve a uniform cell density in all wells. |
| Pipetting errors: Inaccurate pipetting of this compound or other reagents can introduce variability. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity. | |
| Difficulty in interpreting Western blot results | Low protein expression: The target protein may be expressed at low levels in your cell line. | Confirm target protein expression. You may need to load more protein onto the gel or use an antibody with higher sensitivity. |
| Antibody issues: The primary or secondary antibody may not be specific or may be used at a suboptimal dilution. | Validate your antibodies using positive and negative controls. Optimize antibody concentrations. | |
| Inefficient protein transfer: Poor transfer of proteins from the gel to the membrane can result in weak signals. | Ensure proper assembly of the transfer stack and optimize transfer time and voltage. | |
| Inconsistent ChIP-qPCR results | Inefficient chromatin shearing: Incomplete shearing of chromatin can lead to high background and low signal. | Optimize sonication or enzymatic digestion conditions to achieve chromatin fragments in the desired size range (typically 200-500 bp). |
| Low antibody efficiency: The antibody used for immunoprecipitation may have low affinity or specificity for the target. | Use a ChIP-validated antibody and optimize the amount of antibody used per reaction. | |
| High background signal: Non-specific binding of chromatin to the beads or antibody can obscure the specific signal. | Include a pre-clearing step with protein A/G beads and use an isotype control antibody to assess background levels. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature. Researchers should note that these values can be cell-line and context-specific and should be used as a starting point for their own experimental optimization.
| Parameter | Value | Assay/Context | Reference |
| Binding Affinity (Kd) | 80 nM | In vitro binding to CBX2 chromodomain | [1][2] |
| Cellular Permeability (CP50) | 6.2 ± 1.0 µM | ChloroAlkane Penetration Assay (CAPA) in HeLa cells | [7][8] |
| Effective Concentration (ChIP) | 10 µM (4h) | K562 cells, reduction of CBX2 binding | [7][8] |
| 100 µM (4h) | Hs68 cells, reduction of CBX8 binding | [7][8] | |
| Effective Concentration (Transcription) | 10 µM & 50 µM (48h) | LNCaP_NED cells, increased expression of AR and AR-target genes | [7] |
| Effect on Cell Proliferation | Significantly inhibited | LNCaP_NED cells | [7] |
| No effect | RWPE-1 and HEK293T cells | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol is for assessing the effect of this compound on the protein levels and phosphorylation status of key components in CBX2-related signaling pathways.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CBX2, anti-phospho-AKT, anti-AKT, anti-phospho-p38, anti-p38, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate time. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for determining the effect of this compound on the binding of CBX2 to specific gene promoters.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
ChIP-validated anti-CBX2 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-CBX2 antibody or an isotype control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known CBX2 target genes.
-
Data Analysis: Calculate the enrichment of target DNA in the CBX2 IP samples relative to the input and the IgG control.
Visualizations
CBX2-Mediated Gene Silencing Pathway
Caption: A diagram illustrating the role of CBX2 within the PRC1 complex in mediating gene silencing.
Experimental Workflow for Assessing this compound Activity
Caption: A logical workflow for characterizing the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CBX Chromodomain Inhibition Enhances Chemotherapy Response in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]
- 7. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Off-Target Effects of SW2_152F: A Technical Guide
SW2_152F is a potent and selective chemical probe for the chromodomain of CBX2, a component of the Polycomb repressive complex 1 (PRC1). With a binding affinity (Kd) of 80 nM for CBX2, it serves as a valuable tool for investigating the role of this epigenetic reader protein in various biological processes, notably in prostate cancer neuroendocrine differentiation.[1][2][3] However, like any small molecule inhibitor, understanding and controlling for potential off-target effects is paramount for rigorous and reproducible research.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the on-target potency and selectivity of this compound?
A1: this compound is a highly potent inhibitor of the CBX2 chromodomain with a dissociation constant (Kd) of 80 nM.[1][2][3] It exhibits significant selectivity for CBX2 over other members of the CBX family of proteins.[1][2][3]
Q2: Are there any known off-targets for this compound?
A2: Yes, while this compound is highly selective for CBX2, it has been shown to bind to the CBX8 chromodomain at higher concentrations.[1] In vitro and cellular assays have demonstrated that while a 10 µM concentration of this compound effectively displaces CBX2 from chromatin, a higher concentration of 100 µM is required to significantly impact CBX8 binding.[1]
Q3: What are the potential consequences of off-target binding to CBX8?
A3: CBX8 is also a component of the PRC1 complex and shares structural similarities with CBX2.[1] Off-target inhibition of CBX8 could lead to confounding effects, as both proteins are involved in gene repression. Therefore, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype to minimize engagement with CBX8.
Q4: How can I be sure that the phenotype I observe is due to CBX2 inhibition and not an off-target effect?
A4: A multi-pronged approach is recommended. This includes:
-
Dose-response experiments: Use the lowest concentration of this compound that shows a clear on-target effect.
-
Orthogonal approaches: Confirm your findings using a different CBX2 inhibitor with a distinct chemical scaffold, if available.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout CBX2 and see if the phenotype recapitulates the effect of this compound.
-
Control experiments: Include a structurally similar but inactive analog of this compound in your experiments, if one is available.
Troubleshooting Guide: Addressing Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or Inconsistent Phenotypes
If you observe a phenotype that is inconsistent with the known functions of CBX2 or varies between experiments, it could be indicative of an off-target effect.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected phenotypes.
Quantitative Data Summary
The following tables summarize the binding affinities and cellular effects of this compound.
Table 1: In Vitro Binding Affinity of this compound for CBX Paralogs
| CBX Paralogue | Dissociation Constant (Kd) in nM | Selectivity vs. CBX2 (fold) |
| CBX2 | 80 | 1 |
| CBX4 | >80,000 | >1000 |
| CBX6 | >80,000 | >1000 |
| CBX7 | >80,000 | >1000 |
| CBX8 | 1,900 | 24 |
Data sourced from Wang et al., 2021.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Observed Effect |
| K562 | ChIP-qPCR | 10 µM | Significant reduction of CBX2 binding to chromatin, no significant effect on CBX8 binding. |
| K562 | ChIP-qPCR | 100 µM | Significant reduction of both CBX2 and CBX8 binding to chromatin. |
| LNCaP_NED | Proliferation Assay | 10 µM | Inhibition of neuroendocrine differentiated prostate cancer cell proliferation. |
Data sourced from Wang et al., 2021.[1]
Experimental Protocols
To aid in the validation of this compound's effects in your experimental system, detailed protocols for key assays are provided below.
Protocol 1: Fluorescence Polarization (FP) Assay for CBX Binding
This biochemical assay directly measures the binding of this compound to purified CBX chromodomain proteins.
Methodology:
-
Reagents:
-
Purified recombinant CBX chromodomain proteins (CBX2, CBX4, CBX6, CBX7, CBX8).
-
Fluorescently labeled this compound (or a suitable fluorescent tracer peptide that binds to CBX chromodomains).
-
Unlabeled this compound.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled tracer at a fixed concentration (typically in the low nanomolar range).
-
Prepare serial dilutions of unlabeled this compound.
-
In a black, low-volume 384-well plate, mix the fluorescent tracer, the purified CBX protein, and the serially diluted this compound.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Calculate the Ki or Kd value from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
SW2_152F degradation and proper storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SW2_152F, a potent and selective CBX2 chromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from light, and preferably under an inert nitrogen atmosphere.[1] While short periods at room temperature, such as during shipping, are unlikely to affect product quality, prolonged exposure to ambient conditions should be avoided.[2]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[1] this compound is soluble in DMSO up to 175 mg/mL (187.09 mM).[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to prevent the introduction of water, which can impact compound stability.[1]
Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize contamination and repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Always protect solutions from light.[1]
Q3: Can I subject my this compound stock solution to repeated freeze-thaw cycles?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1] Preparing multiple smaller aliquots from a freshly made stock solution is the best practice to ensure the integrity of the compound over time.[2]
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may manifest as a decrease in its biological activity in your experiments. This could be observed as a reduced inhibition of CBX2 binding to chromatin or a diminished effect on the neuroendocrine differentiation of prostate cancer cell lines.[3] Visually, you might observe discoloration or precipitation in your stock solutions. Analytical techniques like HPLC can be used to assess the purity of the compound and detect degradation products.
Q5: Is this compound sensitive to light?
Yes, both the solid compound and its solutions should be protected from light during storage and handling to prevent potential photodegradation.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: I am observing lower than expected activity or inconsistent results with this compound.
This is a common issue that can often be traced back to compound stability and handling. Follow this troubleshooting workflow:
Issue 2: My this compound solution appears cloudy or has visible precipitates.
This could be due to several factors:
-
Solubility Limit Exceeded: While this compound has high solubility in DMSO, improper solvent or temperature can affect this. Ensure the concentration is within the recommended limits and that the compound is fully dissolved, using sonication if necessary.[1]
-
Contamination: The solution may have been contaminated. It is best to discard the solution and prepare a fresh one from a solid stock.
-
Degradation: The precipitate could be a degradation product. This is more likely if the storage recommendations have not been followed.
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage and expected stability based on available data.
| Form | Storage Temperature | Atmosphere | Light Condition | Expected Stability |
| Solid | -20°C | Inert (Nitrogen) | Protected from Light | Long-term |
| In DMSO | -80°C | Tightly Sealed | Protected from Light | Up to 6 months[1] |
| In DMSO | -20°C | Tightly Sealed | Protected from Light | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out the appropriate mass based on its molecular weight.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -80°C or -20°C, protected from light.
Protocol 2: Assessment of this compound Stability via HPLC
This protocol provides a general framework for assessing the purity and degradation of this compound over time.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration. This will serve as your time-zero (T=0) reference standard.
-
Store aliquots of this solution under various conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
HPLC Analysis (T=0):
-
Dilute the T=0 reference standard to a suitable concentration for HPLC analysis.
-
Inject the sample onto an appropriate HPLC column (e.g., a C18 column).
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any impurities or degradation products.
-
Record the peak area and retention time of the main this compound peak. This represents 100% purity at the start of the experiment.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC using the same method as the T=0 standard.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the T=0 peak area.
-
Calculate the percentage of the remaining compound to determine the degradation rate under each condition.
-
Observe the appearance of any new peaks, which may indicate specific degradation products.
-
Visualizations
This compound Mechanism of Action
This compound is a selective inhibitor of the CBX2 chromodomain, a component of the canonical Polycomb Repressive Complex 1 (PRC1). By binding to the CBX2 chromodomain, this compound prevents the recognition of the H3K27me3 histone mark, thereby disrupting the compaction of chromatin and the transcriptional repression of target genes.[3] This action can block processes like the neuroendocrine differentiation in prostate cancer cells.[3]
Decision Tree for Proper Storage of this compound
References
Technical Support Center: Overcoming Resistance to SW2_152F
Welcome to the technical support center for researchers utilizing the selective CBX2 chromodomain inhibitor, SW2_152F. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential resistance mechanisms in cancer cell lines. As this compound is a novel research compound, this resource is built upon established principles of resistance to targeted and epigenetic therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain.[1][2] CBX2 is a component of the Polycomb Repressive Complex 1 (PRC1), which plays a crucial role in epigenetic regulation by recognizing the trimethylated histone H3 at lysine 27 (H3K27me3) mark. By binding to the CBX2 chromodomain with a dissociation constant (Kd) of approximately 80 nM, this compound disrupts the ability of CBX2 to bind to chromatin.[3] This inhibition can block cellular processes such as neuroendocrine differentiation in prostate cancer cell lines, a known mechanism of resistance to androgen deprivation therapy.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not yet been extensively documented, based on resistance patterns to other targeted therapies, potential mechanisms can be categorized as either on-target or off-target.[4][5]
-
On-Target Resistance: This could involve mutations in the CBX2 gene that alter the chromodomain structure, thereby preventing this compound from binding effectively. Gene amplification of CBX2 could also lead to resistance by increasing the target protein levels beyond what can be effectively inhibited by the compound.[6]
-
Off-Target Resistance: Cancer cells may develop resistance by activating alternative signaling pathways to bypass their dependency on CBX2-mediated gene repression.[7][8] This could involve the upregulation of other CBX paralogs or the activation of different transcriptional programs that promote cell survival and proliferation.
Q3: How can I experimentally determine if my cell line has developed on-target resistance to this compound?
A3: To investigate on-target resistance, you can sequence the CBX2 gene in your resistant cell line and compare it to the parental, sensitive cell line to identify any potential mutations in the chromodomain region. Additionally, you can perform a quantitative PCR (qPCR) or Western blot to assess the expression level of CBX2 and determine if gene amplification has occurred.
Q4: What are some strategies to overcome resistance to this compound?
A4: A primary strategy to combat resistance to targeted therapies is the use of combination treatments.[9]
-
Combination with other epigenetic drugs: Combining this compound with other epigenetic modifiers, such as EZH2 inhibitors or HDAC inhibitors, could create a synergistic effect and prevent the emergence of resistance.[10][11]
-
Combination with conventional chemotherapy or other targeted therapies: Using this compound to sensitize cells to standard-of-care chemotherapies or other targeted inhibitors that act on parallel survival pathways could be an effective approach.[11][12]
-
Combination with immunotherapy: Epigenetic drugs can modulate the tumor microenvironment and enhance anti-tumor immune responses, suggesting a potential combination of this compound with immune checkpoint inhibitors.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased cell death in response to this compound treatment over time. | Development of acquired resistance. | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Investigate on-target and off-target resistance mechanisms (see protocols below). 3. Consider combination therapy strategies. |
| High variability in experimental results with this compound. | Cell line heterogeneity or instability of the compound. | 1. Perform single-cell cloning to establish a homogenous population. 2. Ensure proper storage and handling of this compound to maintain its stability. |
| No effect of this compound on the target cell line. | Intrinsic resistance. | 1. Confirm CBX2 expression in your cell line via Western blot or qPCR. 2. Investigate if redundant pathways are active that make the cells independent of CBX2. |
Data Presentation
Table 1: Hypothetical Dose-Response of Parental vs. This compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| Parental Prostate Cancer (VCaP) | This compound | 0.5 |
| This compound Resistant (VCaP-R) | This compound | 5.0 |
| Parental Prostate Cancer (VCaP) | Compound X (Control) | > 10 |
| This compound Resistant (VCaP-R) | Compound X (Control) | > 10 |
Table 2: Hypothetical Synergy Data for this compound in Combination with an EZH2 Inhibitor (GSK343)
| Cell Line | This compound IC50 (µM) | GSK343 IC50 (µM) | Combination Index (CI)* |
| Parental Prostate Cancer (VCaP) | 0.5 | 2.0 | 0.6 |
| This compound Resistant (VCaP-R) | 5.0 | 2.2 | 0.7 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line (e.g., VCaP) in standard growth medium.
-
Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).
-
Subculture: Once the cells have adapted and are growing steadily, subculture them and increase the concentration of this compound in a stepwise manner.
-
Maintenance: Continue this process until the cells are able to proliferate in a concentration of this compound that is 5-10 times the original IC50.
-
Verification: Regularly perform dose-response assays to confirm the resistant phenotype.
Protocol 2: Western Blot for CBX2 and Downstream Markers
-
Cell Lysis: Treat parental and resistant cells with this compound or DMSO for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against CBX2, H3K27me3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 10. Combining epigenetic and immune therapy to overcome cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Approaches to Epigenetic Therapies: From Drug Combinations to Epigenetic Editing [mdpi.com]
- 12. Using Epigenetic Therapy to Overcome Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SW2_152F Treatment Optimization
This technical support center provides guidance for researchers and drug development professionals on refining SW2_152F treatment duration to achieve optimal experimental results. The information is presented in a question-and-answer format to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain (ChD), with a dissociation constant (Kd) of 80 nM.[1][2] It exhibits 24 to 1000-fold selectivity for CBX2 over other CBX paralogs in vitro.[1][2] this compound functions by binding to the CBX2 chromodomain, which is a component of the Polycomb Repressive Complex 1 (PRC1).[3][4] This binding disrupts the interaction of CBX2 with chromatin, specifically at sites of histone H3 lysine 27 trimethylation (H3K27me3), a mark deposited by Polycomb Repressive Complex 2 (PRC2).[2][3][4] By inhibiting CBX2's chromatin binding, this compound can modulate gene expression, for instance, by blocking the neuroendocrine differentiation of prostate cancer cell lines.[2][3]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound will depend on your cell type and experimental endpoint. Based on published studies, concentrations typically range from 10 µM to 100 µM.[3] For initial experiments, we recommend performing a dose-response curve to determine the EC50 for your specific assay. For example, in K562 cells, a concentration of 10 µM was sufficient to significantly reduce CBX2 binding to chromatin.[3] In Hs68 fibroblast cells, 100 µM was used to assess effects on CBX7 and CBX8 binding.[3]
Q3: What is the recommended treatment duration for this compound?
A3: The ideal treatment duration is highly dependent on the biological process you are investigating. Below is a summary of treatment times used in various published experiments. We recommend using this as a starting point and optimizing the duration for your specific experimental goals.
Troubleshooting Guide
Problem: I am not observing the expected changes in gene expression after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Solution: The kinetics of gene expression changes can vary. For transcriptional analysis, consider a time-course experiment. In LNCaP_NED cells, changes in the expression of AR, TMPRSS2, and KLK3 were observed after 48 hours of treatment with 10 µM or 50 µM this compound.[3]
-
-
Possible Cause 2: Insufficient Drug Concentration.
-
Solution: Verify the concentration of your this compound stock solution and perform a dose-response experiment to ensure you are using a concentration that is effective in your cell line.
-
-
Possible Cause 3: Cell Line Specificity.
-
Solution: The effects of this compound can be cell-type specific. The compound has been shown to be effective in prostate cancer cell lines (LNCaP, VCaP) and K562 cells.[3] Its efficacy in other cell lines should be empirically determined.
-
Problem: I am observing high levels of cytotoxicity.
-
Possible Cause 1: Treatment duration is too long.
-
Solution: High concentrations of this compound over extended periods can lead to cell death. In LNCaP_NED cells, cell viability was assessed after 4 days of treatment.[3] If you observe excessive cell death, consider reducing the treatment duration or the concentration.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a tolerable level for your cells (typically <0.1%).[3]
-
Data Presentation
Table 1: Summary of this compound Experimental Conditions and Observed Effects
| Cell Line | Concentration | Treatment Duration | Assay | Observed Effect |
| K562 | 10 µM | 4 hours | ChIP-qPCR | Significant reduction of CBX2 binding to chromatin.[3] |
| Hs68 | 100 µM | 4 hours | ChIP-qPCR | Significant reduction of CBX8 binding, but not CBX7 binding.[3] |
| LNCaP_NED | 10 µM | 24h - 96h | Cell Morphology | Changes in cell morphology observed starting at 24 hours.[3] |
| LNCaP_NED | 10 µM or 50 µM | 48 hours | RT-qPCR | Increased expression of AR, TMPRSS2, and KLK3.[3] |
| VCaP_NED | 10 µM | 48 hours | Western Blot | Increased AR expression; decreased ENO2 and N-Myc expression.[3] |
| LNCaP_NED | 10 µM | 4 days | Cell Viability | Significant decrease in cell viability when combined with enzalutamide.[3] |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to Assess CBX2 Occupancy
This protocol is adapted from studies investigating the effect of this compound on CBX2 chromatin binding.[3]
-
Cell Treatment: Plate cells (e.g., K562) and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to CBX2 or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to known CBX2 target gene loci and a negative control locus.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Polycomb signaling pathway.
Caption: Recommended workflow for a time-course experiment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Epigenetic Regulatory Protein CBX2 Promotes mTORC1 Signalling and Inhibits DREAM Complex Activity to Drive Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from SW2_152F Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the selective CBX2 chromodomain inhibitor, SW2_152F.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain (ChD).[1][2] CBX2 is a component of the Polycomb Repressive Complex 1 (PRC1), which is involved in epigenetic regulation.[2][3][4] PRC1 is recruited to chromatin by the recognition of the H3K27me3 mark by the CBX chromodomain, leading to gene silencing.[3][5] this compound competitively binds to the CBX2 chromodomain, preventing its engagement with H3K27me3 and thereby inhibiting its function in transcriptional repression.[3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the CBX2 chromodomain over other CBX paralogs in vitro.[1][2][3][4] However, at higher concentrations (e.g., 100 µM), it has been observed to also significantly reduce the binding of CBX8 to chromatin.[3]
Q3: How should this compound be stored and handled?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to protect the stock solution from light.[1]
Q4: Is this compound cell-permeable?
Yes, this compound is cell-permeable, allowing for its use in cell-based assays to study the intracellular effects of CBX2 inhibition.[2][3][4]
Experimental Design
Q5: What are appropriate positive and negative controls for an experiment with this compound?
-
Positive Control: A cell line known to be sensitive to CBX2 inhibition or a known downstream target gene that is regulated by CBX2.
-
Negative Control (Vehicle): Treating cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound is crucial to control for any solvent-induced effects.
-
Negative Control (Compound): A structurally similar but inactive compound can be a useful negative control to ensure the observed effects are due to the specific activity of this compound.
Q6: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. In published studies, concentrations ranging from 10 µM to 100 µM have been used.[3]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Issue 1: Inconsistent IC50 values or high variability between replicates.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. Perform a solubility test at the highest concentration used. | No visible precipitate should be present. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | Consistent cell growth and a more reproducible IC50 value. |
| Assay Incubation Time | Vary the incubation time with this compound (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line. | A time point with the most consistent and robust response. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%). | Minimized solvent-induced cytotoxicity and variability. |
Issue 2: No significant effect on cell viability at expected concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Resistance | The cell line may not be dependent on CBX2 for survival. | Consider using a cell line known to be sensitive to CBX2 inhibition or one with high CBX2 expression. |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. | Consistent results with a fresh aliquot of the compound. |
| Incorrect Assay Choice | The chosen viability assay may not be suitable for your cell line or the mechanism of cell death. | Try an alternative viability assay that measures a different parameter (e.g., cytotoxicity, apoptosis). |
Chromatin Immunoprecipitation (ChIP-qPCR)
Issue 3: High background signal in the negative control (IgG) sample.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Antibody | Optimize the concentration of the CBX2 antibody used for immunoprecipitation. | Reduced non-specific binding and lower background signal. |
| Incomplete Chromatin Fragmentation | Optimize sonication or enzymatic digestion to achieve chromatin fragments between 200-1000 bp. | Improved signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, high-quality reagents and dedicated PCR supplies. | Elimination of false-positive signals. |
Issue 4: Reduced binding of both CBX2 and CBX8 at target loci.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of this compound | This compound can inhibit CBX8 at high concentrations (e.g., 100 µM).[3] | Perform a dose-response experiment to find a concentration that selectively inhibits CBX2 without significantly affecting CBX8. |
| Antibody Cross-reactivity | The antibody used for CBX2 ChIP may have some cross-reactivity with CBX8. | Validate the specificity of your CBX2 antibody using western blot or other methods. |
Data Presentation
Table 1: In Vitro Selectivity of this compound for CBX Chromodomains
| CBX Paralog | Binding Affinity (Kd) | Fold Selectivity vs. CBX2 |
| CBX2 | 80 nM[1][2][3][4] | 1x |
| CBX4 | >20 µM | >250x |
| CBX6 | >20 µM | >250x |
| CBX7 | >20 µM | >250x |
| CBX8 | 1.9 µM | 24x |
Note: Data is compiled from published literature. Actual values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average length of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a ChIP-grade CBX2 antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers specific for target gene promoters and a negative control region.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
quality control measures for SW2_152F before experimental use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SW2_152F, a potent and selective inhibitor of the CBX2 chromodomain. Below you will find troubleshooting guides and frequently asked questions to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the chromobox 2 (CBX2) chromodomain (ChD) with a binding affinity (Kd) of 80 nM.[1][2][3] It functions by binding to the CBX2 chromodomain, thereby preventing its interaction with chromatin. This selective inhibition allows for the study of CBX2-mediated biological processes. This compound is also a click chemistry reagent, containing an alkyne group that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][3]
Q2: What is the purity of this compound?
The purity of this compound can vary between batches. For example, specific batches have been documented with a purity of 99.51%.[1] It is recommended to request a Certificate of Analysis (CoA) for the specific lot number you are using to obtain precise purity data.
Q3: How should this compound be stored?
To ensure the stability and activity of this compound, proper storage is crucial. It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary: Storage Conditions
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Protect from light, store under nitrogen |
| -20°C | 1 month | Protect from light, store under nitrogen |
Q4: What is the in vitro selectivity of this compound?
This compound exhibits high selectivity for the CBX2 chromodomain over other CBX paralogs.
Quantitative Data Summary: In Vitro Selectivity
| Parameter | Value |
| Binding Affinity (Kd) for CBX2 ChD | 80 nM |
| Selectivity over other CBX paralogs | 24-1000-fold |
| [1][2][3] |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions were maintained (see storage FAQ). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | Verify calculations for stock solution and working dilutions. If possible, confirm the concentration using analytical methods. |
| Cell Line Variability | Ensure the cell line used expresses CBX2. The cellular context can influence the effect of this compound. |
Issue 2: Compound Precipitation in Media
| Potential Cause | Troubleshooting Step |
| Low Solubility | Refer to the solubility information provided by the supplier to select the appropriate solvent for your stock solution. Ensure the final concentration in your cell culture media does not exceed the solubility limit. |
| Improper Dissolution | Ensure the compound is fully dissolved in the initial solvent before further dilution into aqueous buffers or media. Gentle warming or vortexing may aid dissolution, but follow supplier recommendations. |
Issue 3: Low or No Observed Cellular Activity
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | While this compound is reported to be cell-permeable, permeability can vary between cell types.[2] Consider performing a cell permeability assay, such as the ChloroAlkane Penetration Assay (CAPA), to confirm uptake in your specific cell line.[2][4] |
| Insufficient Incubation Time or Concentration | Optimize the concentration and incubation time of this compound for your specific cell line and experimental endpoint. Published studies have used concentrations ranging from 10 µM to 100 µM.[2] |
| Off-Target Effects | While highly selective, consider potential off-target effects, especially at high concentrations. This compound has been shown to have a modest effect on CBX8 at higher concentrations.[2] |
Experimental Protocols
1. ChloroAlkane Penetration Assay (CAPA) for Cell Permeability
This assay is used to quantify the cell permeability of this compound.[2]
-
Principle: A chloroalkane-conjugated version of this compound is incubated with HeLa cells stably expressing HaloTag protein. If the compound enters the cytoplasm, it will covalently bind to the HaloTag protein. A subsequent incubation with a fluorescently labeled chloroalkane (e.g., chloroalkane-TAMRA) will label any remaining unbound HaloTag protein. The reduction in fluorescence is proportional to the cell permeability of the compound.
-
Methodology:
-
Incubate HeLa-HaloTag cells with varying concentrations of chloroalkane-conjugated this compound (the "pulse").
-
Wash the cells to remove the excess compound.
-
Incubate the cells with a fluorescent chloroalkane probe (the "chase").
-
Measure the fluorescence intensity to determine the extent of HaloTag protein labeling.
-
2. Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to determine if this compound inhibits the binding of CBX2 to specific genomic loci.[2]
-
Principle: Cells are treated with this compound or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to CBX2 is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR using primers for specific gene targets.
-
Methodology:
-
Treat cells with this compound or DMSO for a specified time.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Immunoprecipitate the CBX2-DNA complexes using a CBX2-specific antibody.
-
Reverse the cross-links and purify the DNA.
-
Perform qPCR to quantify the enrichment of specific DNA sequences.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
References
Validation & Comparative
A Comparative Guide to SW2_152F and Other CBX2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CBX2 inhibitor SW2_152F with other emerging alternatives. The content is supported by experimental data to aid in the selection of appropriate chemical probes for studying the biological functions of Chromobox homolog 2 (CBX2) and for therapeutic development.
Chromobox homolog 2 (CBX2), a core component of the Polycomb Repressive Complex 1 (PRC1), has emerged as a significant target in various cancers, including prostate, breast, and acute myeloid leukemia.[1][2][3] Its role in gene silencing and the regulation of key oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, underscores the therapeutic potential of its inhibition.[4][5][6][7] This guide focuses on this compound, a potent and selective CBX2 inhibitor, and compares its performance with other known CBX inhibitors like UNC3866, MS351, and CG3-46.
Performance Comparison of CBX2 Inhibitors
The efficacy of CBX2 inhibitors is primarily assessed by their binding affinity (typically measured as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) and their selectivity for CBX2 over other CBX paralogs (CBX1, CBX4, CBX6, CBX7, CBX8). The following table summarizes the available quantitative data for this compound and other selected inhibitors.
| Inhibitor | Target | Kd/IC50 (nM) | Selectivity Profile | Key Features |
| This compound | CBX2 | 80 (Kd) [3] | 24- to 1000-fold selective for CBX2 over other CBX paralogs. [3] | Potent and highly selective for CBX2. Cell-permeable and active in cellular assays.[3] |
| UNC3866 | CBX7/CBX4 | ~100 (Kd)[8][9] | Equipotent for CBX4 and CBX7; 18-fold selective for CBX4/7 over CBX2.[8] | Potent antagonist of CBX4 and CBX7; shows cellular activity.[8][9] |
| MS351 | CBX7 | ~500,000 (Kd, estimated)[2] | Selective for CBX7; reported to not bind to CBX2.[2] | Structurally distinct iminobenzimidazole; appears to bind CBX7 in the context of RNA binding.[2] |
| CG3-46 | CBX2 | 14,600 - 15,400 (IC50)[4] | Specific nonpeptide small molecule inhibitor of the CBX2-H3K27me3 interaction.[4] | First nonpeptide small molecule inhibitor of CBX2 with cellular activity. Inhibited growth of triple-negative breast cancer cells.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of CBX2 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is a common method to determine the binding affinity of an inhibitor to a CBX chromodomain.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled peptide tracer (e.g., FITC-labeled H3K27me3 peptide) tumbles rapidly in solution, resulting in low polarization. When a CBX chromodomain protein binds the tracer, the larger complex tumbles more slowly, leading to an increase in polarization. Competitive inhibitors will displace the tracer from the CBX protein, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide tracer (e.g., 1 µM FITC-H3K27me3 in assay buffer).
-
Prepare a stock solution of the purified CBX2 chromodomain protein in assay buffer.
-
Prepare serial dilutions of the inhibitor compound (e.g., this compound) in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of the CBX2 protein and the fluorescent tracer to each well. The concentration of the protein should be close to the Kd of the tracer for optimal competition.
-
Add varying concentrations of the inhibitor to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., λexc 485 nm, λem 530 nm for FITC).
-
-
Data Analysis:
-
The raw millipolarization (mP) values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.
-
Chromatin Immunoprecipitation (ChIP) Assay for Cellular Target Engagement
This assay is used to investigate whether an inhibitor can disrupt the interaction of CBX2 with its target genes in a cellular context.
Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody specific to the protein of interest (CBX2) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR to determine the occupancy of the protein at specific gene loci.
Protocol:
-
Cell Treatment and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Treat cells with the CBX2 inhibitor (e.g., this compound) or vehicle control (DMSO) for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CBX2 antibody or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted samples at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA for specific target gene promoters using quantitative PCR (qPCR).
-
Results are typically expressed as a percentage of the input DNA. A decrease in the signal for the inhibitor-treated sample compared to the vehicle control indicates target engagement.
-
Signaling Pathways and Visualizations
CBX2 has been shown to regulate several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of CBX2 inhibitors.
CBX2 Signaling Network
CBX2 is involved in the regulation of the PI3K/AKT/mTOR and MAPK signaling pathways. It can promote cell proliferation and survival by influencing the expression of key components within these cascades.
Caption: CBX2 signaling pathways promoting cell proliferation and survival.
Experimental Workflow for CBX2 Inhibitor Evaluation
A typical workflow for the preclinical evaluation of a novel CBX2 inhibitor involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
Caption: General experimental workflow for evaluating CBX2 inhibitors.
Conclusion
This compound stands out as a highly potent and selective chemical probe for investigating the biological roles of CBX2.[3] Its favorable characteristics make it a valuable tool for dissecting the intricate signaling pathways regulated by this epigenetic reader. While other inhibitors like UNC3866 and MS351 show efficacy against other CBX paralogs, their utility for specifically studying CBX2 is limited by their selectivity profiles.[2][8] The emergence of nonpeptide inhibitors like CG3-46 represents an exciting direction for the development of CBX2-targeted therapeutics, although further characterization of their potency and selectivity is warranted.[4] This guide provides a foundational comparison to assist researchers in selecting the most appropriate inhibitor for their experimental needs and to drive forward the development of novel cancer therapies targeting the epigenetic machinery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CG3-46 | CBX2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The molecular selectivity of UNC3866 inhibitor for Polycomb CBX7 protein from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of SW2_152F: A Comparative Guide for Researchers
A detailed analysis of the experimental data validating the selectivity of the CBX2 chromodomain inhibitor, SW2_152F, against other CBX paralogs.
This compound has emerged as a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain, a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2][3] Its ability to discriminate between highly similar CBX family members makes it a valuable tool for dissecting the specific roles of CBX2 in health and disease, particularly in contexts like prostate cancer.[1][3][4] This guide provides a comprehensive overview of the experimental evidence supporting the selectivity of this compound, offering researchers and drug development professionals a critical appraisal of its performance against other CBX paralogs.
Quantitative Analysis of Binding Affinity and Selectivity
The selectivity of this compound for the CBX2 chromodomain (ChD) has been rigorously quantified through various in vitro binding assays. The inhibitor demonstrates a high affinity for CBX2 with a dissociation constant (Kd) of approximately 80 nM.[1][2][3] This strong binding is accompanied by a remarkable degree of selectivity, with this compound exhibiting a 24- to 1000-fold greater affinity for CBX2 over other CBX paralogs.[1][2][3]
Table 1: In Vitro Binding Affinity and Selectivity of this compound for CBX Paralogs
| CBX Paralog | Dissociation Constant (Kd) or IC50 | Selectivity Fold vs. CBX2 | Experimental Method |
| CBX2 | 80 nM (Kd) | - | Fluorescence Polarization |
| CBX4 | > 20,000 nM (IC50) | > 250-fold | Fluorescence Polarization |
| CBX6 | > 20,000 nM (IC50) | > 250-fold | Fluorescence Polarization |
| CBX7 | > 20,000 nM (IC50) | > 250-fold | Fluorescence Polarization |
| CBX8 | 1,900 nM (IC50) | ~24-fold | Fluorescence Polarization |
Data synthesized from multiple sources.[1]
Experimental Validation of Selectivity
The robust selectivity of this compound has been substantiated through a series of rigorous experimental protocols. These assays not only confirm the inhibitor's preference for CBX2 but also demonstrate its efficacy in a cellular context.
Key Experimental Methodologies:
-
Fluorescence Polarization (FP) Assay: This competitive binding assay was a primary method used to determine the in vitro selectivity of this compound. The assay measures the change in polarization of a fluorescently labeled probe that binds to the CBX chromodomain. Unlabeled this compound competes with the probe, and the concentration required to displace 50% of the probe (IC50) is used to calculate the binding affinity. The significantly higher IC50 values for other CBX paralogs compared to CBX2 highlight the inhibitor's selectivity.[1][5]
-
Isothermal Titration Calorimetry (ITC): While not explicitly detailed in the primary this compound literature, ITC is a gold-standard method for characterizing binding affinities and thermodynamics of protein-ligand interactions.[6][7][8][9] It directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction.[6][7][9] For a thorough validation of selectivity, ITC would be a valuable orthogonal method to confirm the findings from FP assays.
-
Chemoprecipitation and Immunoblotting: To assess target engagement in a more complex biological milieu, biotinylated this compound was used to pull down interacting proteins from HEK293T nuclear lysates.[1][4] Subsequent immunoblot analysis confirmed the specific enrichment of CBX2 and CBX8, consistent with the in vitro binding data, while other paralogs like CBX6 and CBX7 were not enriched.[1]
-
Chromatin Immunoprecipitation (ChIP)-qPCR: This technique was employed to investigate the inhibitor's ability to selectively disrupt the chromatin binding of endogenous CBX proteins in cells.[1][4] In K562 cells, treatment with this compound led to a significant reduction in CBX2 and CBX8 binding to shared genomic target loci, while having no effect on CBX7 binding in Hs68 fibroblast cells, which do not express CBX2.[1]
Signaling Pathway Context
CBX proteins are critical components of the Polycomb Repressive Complex 1 (PRC1), which plays a central role in gene silencing and epigenetic regulation.[3] PRC2 is responsible for trimethylating histone H3 at lysine 27 (H3K27me3), creating a binding site for the chromodomain of CBX proteins within the PRC1 complex.[3] This interaction is crucial for the recruitment of PRC1 to target genes, leading to transcriptional repression. This compound exerts its effect by specifically blocking the interaction between the CBX2 chromodomain and the H3K27me3 mark.
Caption: PRC1 pathway and this compound inhibition.
Broader Selectivity Profiling Platforms
For comprehensive selectivity profiling of novel inhibitors like this compound, several platform technologies are available that can assess binding against a wide range of protein domains.
-
BROMOScan: This is a competitive binding assay platform that can be used to screen compounds against a large panel of bromodomains and other reader domains to assess selectivity.[10][11][12][13][14]
-
AlphaScreen: This bead-based proximity assay technology is well-suited for high-throughput screening of protein-protein and protein-ligand interactions.[15][16][17][18][19] It can be adapted to measure the inhibition of CBX chromodomain binding to histone peptides.
Conclusion
The available experimental data robustly supports the high selectivity of this compound for the CBX2 chromodomain over other CBX paralogs. A combination of in vitro binding assays and cellular target engagement studies has validated its utility as a specific chemical probe. For researchers in epigenetics and drug discovery, this compound represents a critical tool for elucidating the distinct biological functions of CBX2 and exploring its potential as a therapeutic target. Further characterization using broad-panel selectivity screens will continue to refine our understanding of its interaction profile.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 [mdpi.com]
- 9. Khan Academy [khanacademy.org]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of SW2_152F and GSK343 in Prostate Cancer Research
In the landscape of epigenetic modulators for prostate cancer research, two compounds, SW2_152F and GSK343, have emerged as critical tools for investigating the mechanisms of tumor progression and therapeutic resistance. This compound is a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain, a key reader of histone methylation marks.[1][2][3][4] In contrast, GSK343 is a highly selective inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) responsible for histone H3 lysine 27 trimethylation (H3K27me3).[5][6] This guide provides a comprehensive comparison of these two inhibitors, summarizing their performance based on available experimental data and detailing the methodologies used in key studies.
Mechanism of Action and Cellular Effects
This compound and GSK343 target distinct but related components of the Polycomb group (PcG) protein machinery, which plays a crucial role in gene silencing and is often dysregulated in cancer.
This compound acts by binding to the chromodomain of CBX2 with high affinity (Kd of 80 nM), preventing it from recognizing its target, H3K27me3.[1][2][3] This disruption of CBX2's "reader" function inhibits its chromatin binding and subsequent gene silencing activities.[1][4] Studies have shown that this compound can effectively block the neuroendocrine differentiation (NED) of prostate cancer cells, a key mechanism of resistance to androgen deprivation therapy.[1][4]
GSK343 , on the other hand, is a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of EZH2, with a cell-free IC50 of 4 nM.[7] By inhibiting the methyltransferase activity of EZH2, GSK343 leads to a global reduction in H3K27me3 levels.[1] This alteration in the epigenetic landscape can reactivate tumor suppressor genes and inhibit the proliferation of cancer cells. Like this compound, GSK343 has also been shown to play a role in modulating the neuroendocrine phenotype in prostate cancer.[1]
A key distinction in their mechanisms is that while GSK343 directly reduces the levels of the H3K27me3 mark, this compound does not affect the mark itself but rather prevents its recognition by CBX2.[1]
Performance Data in Prostate Cancer Studies
The following tables summarize the quantitative data on the performance of this compound and GSK343 from various studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Metric | Value | Selectivity | Reference |
| This compound | CBX2 Chromodomain | Kd | 80 nM | 24–1000-fold over other CBX paralogs | [1][2][3] |
| GSK343 | EZH2 | IC50 (cell-free) | 4 nM | 60-fold vs. EZH1; >1000-fold vs. other HMTs | [7] |
Table 2: Effects on Protein Expression in Neuroendocrine Differentiated VCaP Prostate Cancer Cells
| Treatment (10 µM, 48h) | AR Expression | ENO2 Expression | N-Myc Expression | H3K27me3 Levels | CBX2 Expression | Reference |
| This compound | Increased | Decreased | Decreased | No Change | No Change | [1] |
| GSK343 | Increased | Decreased | Decreased | Decreased | Decreased | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in studies comparing this compound and GSK343.
Cell Culture and Induction of Neuroendocrine Differentiation
Androgen-sensitive human prostate cancer cell lines, such as LNCaP and VCaP, are commonly used. To induce neuroendocrine differentiation (to generate LNCaP_NED or VCaP_NED cells), cells are cultured in an androgen-deprived medium. This is typically achieved by using charcoal-stripped fetal bovine serum (FBS) for a specified period (e.g., 6 days for VCaP cells).[1]
Western Blotting
To assess the effects of this compound and GSK343 on protein expression, whole-cell lysates are prepared from treated and untreated cells. Standard western blotting procedures are followed:
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., AR, ENO2, N-Myc, H3K27me3, CBX2) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is employed to investigate the binding of specific proteins to genomic regions.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sonicated to generate fragments of a desired size range (e.g., 200-1000 bp).
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the protein of interest (e.g., CBX2) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR: The purified DNA is used as a template for quantitative PCR with primers targeting specific genomic loci (e.g., promoters or enhancers of AR target genes like KLK3 and TMPRSS2).[1]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound and GSK343.
Caption: Experimental workflow for studying NED inhibitors.
Caption: Role of EZH2 and CBX2 in NED and therapy resistance.
Conclusion
Both this compound and GSK343 are valuable chemical probes for dissecting the epigenetic regulation of prostate cancer, particularly in the context of neuroendocrine differentiation and therapy resistance. Their distinct mechanisms of action allow for a nuanced investigation of the PRC1 and PRC2 pathways. While GSK343 ablates the H3K27me3 mark, this compound specifically interrogates the role of its reader, CBX2. The choice between these inhibitors will depend on the specific biological question being addressed. The direct comparison in neuroendocrine differentiated cells suggests that both compounds can reverse key markers of this resistant phenotype, highlighting the therapeutic potential of targeting this epigenetic axis in advanced prostate cancer.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
comparative analysis of SW2_152F and non-selective chromodomain inhibitors
For Researchers, Scientists, and Drug Development Professionals
The study of epigenetic regulation has identified chromodomains, readers of histone lysine methylation, as critical players in gene expression and promising targets for therapeutic intervention. The development of specific chemical probes to modulate the activity of individual chromodomain-containing proteins is essential for dissecting their biological roles and validating their potential as drug targets. This guide provides a comparative analysis of SW2_152F, a potent and selective inhibitor of the CBX2 chromodomain, against other less selective or alternatively targeted chromodomain inhibitors.
Introduction to Chromodomain Inhibition
Chromodomains are highly conserved protein modules that recognize and bind to methylated lysine residues on histone tails, particularly H3K27me3 and H3K9me3. This recognition is a key step in recruiting protein complexes that mediate changes in chromatin structure and gene transcription. The Polycomb group (PcG) proteins, which include five paralogs (CBX2, CBX4, CBX6, CBX7, CBX8), contain chromodomains that are integral to the function of Polycomb Repressive Complex 1 (PRC1).[1] PRC1 is a major regulator of gene silencing involved in development, stem cell maintenance, and cancer progression.[2][3]
The structural similarity among the methyl-lysine binding pockets of different chromodomains presents a significant challenge for developing selective inhibitors.[1] Non-selective inhibitors can have broad, off-target effects, making it difficult to attribute a biological outcome to the inhibition of a single target. Conversely, highly selective inhibitors like this compound are invaluable tools for elucidating the specific functions of individual chromodomain proteins.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the in vitro binding affinities of this compound and other notable chromodomain inhibitors. This compound demonstrates exceptional potency and selectivity for the CBX2 chromodomain. In contrast, other compounds like UNC3866 show activity against multiple CBX paralogs, while MS37452 displays weaker affinity for its primary target, CBX7. Compound 22 represents a class of dual inhibitors, with potent activity against both CBX6 and CBX8.[2]
| Inhibitor | Primary Target(s) | Kd (nM) for Primary Target(s) | Selectivity Profile (Kd in nM or as stated) | Assay Method |
| This compound | CBX2 | ~80 | 24- to 1000-fold selective over other CBX paralogs | Fluorescence Polarization (FP) |
| UNC3866 | CBX4, CBX7 | ~100 | CBX2: 1800 nM, CBX6: 610 nM, CBX8: 1200 nM (6- to 18-fold selective for CBX4/7)[3][4][5] | Isothermal Titration Calorimetry (ITC), AlphaScreen |
| MS37452 (MS452) | CBX7 | 27,700 - 28,900 | Binds CBX2, CBX4, CBX6, CBX8 with weaker affinity (~3-fold weaker for CBX4, >10-fold for others)[6][7][8] | NMR Titration, FP |
| Compound 22 | CBX6, CBX8 | 200 (IC50) | 18- to 50-fold selective over CBX2, CBX4, and CBX7[2] | FP |
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the relevant biological pathway and a standard experimental workflow.
Caption: Polycomb Repressive Complex 1 (PRC1) signaling pathway.
Caption: General experimental workflow for chromodomain inhibitor evaluation.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
Principle: This competitive assay measures the displacement of a fluorescently labeled probe (tracer) from a chromodomain protein by an unlabeled inhibitor. The change in the polarization of emitted light upon displacement is proportional to the inhibitor's binding affinity.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., HEPES buffer with salt and a non-ionic detergent). Dilute the purified chromodomain protein and a fluorescently labeled peptide tracer (e.g., FITC-labeled H3K27me3 peptide) to optimized concentrations in the assay buffer. Prepare a serial dilution of the inhibitor compound (e.g., this compound).
-
Assay Plate Setup: In a low-volume, non-binding surface black microplate (e.g., 384-well), add the protein, tracer, and varying concentrations of the inhibitor to respective wells.[9] Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[9]
-
Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[9]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Kd) can be calculated from the IC50 using the Cheng-Prusoff equation if the tracer's Kd is known.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation: Dialyze the purified chromodomain protein and the inhibitor compound extensively against the same buffer to minimize buffer mismatch effects.[10][11] Degas all solutions before use.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.[12]
-
Titration: Perform a series of small, sequential injections of the inhibitor from the syringe into the protein in the cell while maintaining a constant temperature.[10]
-
Data Acquisition: The instrument measures the heat change after each injection. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the peaks to determine the heat change per injection. Plot the heat change against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[10][13]
Chromatin Immunoprecipitation (ChIP) Assay
Principle: ChIP is used to determine if a protein of interest is associated with specific DNA regions in the cell. For inhibitor studies, it can measure the displacement of a chromodomain protein from its target chromatin loci.
Protocol:
-
Cell Treatment and Cross-linking: Treat cultured cells (e.g., PC3 prostate cancer cells) with the inhibitor (e.g., this compound at 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours).[4] Cross-link protein to DNA by adding formaldehyde directly to the culture media and incubating for ~10-15 minutes at room temperature. Quench the reaction with glycine.[14]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.[14][15] Centrifuge to remove cellular debris.
-
Immunoprecipitation (IP): Dilute the soluble chromatin and pre-clear with Protein A/G beads. Incubate a portion of the chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-CBX2) or a control IgG.[16]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively with a series of buffers to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by heating the samples (e.g., at 65°C for several hours) in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[17]
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Analysis by qPCR: Quantify the amount of specific DNA sequences in the immunoprecipitated samples using quantitative PCR (qPCR) with primers for known target gene loci. Data is often presented as fold enrichment over the IgG control.[4]
Conclusion
The development of chromodomain inhibitors has provided powerful tools for epigenetic research. This compound stands out as a high-quality chemical probe due to its high potency and remarkable selectivity for CBX2. This allows for precise investigation into the specific roles of CBX2 in cellular processes like prostate cancer neuroendocrine differentiation. In contrast, inhibitors with broader selectivity profiles, such as UNC3866 or dual inhibitors, can be useful for studying the effects of targeting multiple CBX family members simultaneously. The choice of inhibitor should be guided by the specific biological question being addressed, with careful consideration of its selectivity profile as determined by rigorous in vitro and cellular assays.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycomb paralog chromodomain inhibitors active against both CBX6 and CBX8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Guided Discovery of Selective Antagonists for the Chromodomain of Polycomb Repressive Protein CBX7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of SW2_152F in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SW2_152F, a potent and selective inhibitor of the chromobox homolog 2 (CBX2) chromodomain, with other alternatives, supported by experimental data. We detail the on-target effects of this compound in cellular contexts, offering insights into its mechanism of action and providing comprehensive experimental protocols for key validation assays.
Executive Summary
This compound is a high-affinity, selective small molecule inhibitor targeting the CBX2 chromodomain, a key reader of the repressive histone mark H3K27me3. With a dissociation constant (Kd) of 80 nM for CBX2, this compound demonstrates significant selectivity over other CBX paralogs, making it a valuable tool for dissecting the specific roles of CBX2 in gene regulation and disease.[1][2][3] Cellular assays confirm that this compound is cell-permeable and effectively displaces CBX2 from chromatin, leading to the modulation of target gene expression. This guide presents the supporting data and methodologies to evaluate and reproduce these findings.
In Vitro Binding Affinity and Selectivity
This compound was identified through DNA-encoded library screening and optimized for high-affinity binding to the CBX2 chromodomain.[1] Its selectivity is a key attribute, as the chromodomains of the five Polycomb CBX paralogs (CBX2, CBX4, CBX6, CBX7, and CBX8) share a high degree of structural similarity.
Table 1: In Vitro Binding Affinity of this compound against CBX Paralogs
| Target | Dissociation Constant (Kd) | Selectivity vs. CBX2 |
| CBX2 | 80 nM | - |
| CBX4 | 24- to 1000-fold weaker | >24x |
| CBX6 | 24- to 1000-fold weaker | >24x |
| CBX7 | 24- to 1000-fold weaker | >24x |
| CBX8 | 24- to 1000-fold weaker | >24x |
Data sourced from fluorescence polarization assays.[1][2][3][4]
Cellular On-Target Engagement
The cellular activity of this compound has been validated through several key experiments that confirm its ability to engage CBX2 within the cell and disrupt its function.
Chemoprecipitation
Biotinylated this compound (this compound-B) was used to pull down endogenous CBX proteins from HEK293T nuclear lysates. The results demonstrated robust enrichment of CBX2 and, to a lesser extent, CBX8, with limited binding to other paralogs. This confirms the direct interaction of this compound with its intended target in a cellular context.[1]
Sequential Salt Extraction
To assess the ability of this compound to displace CBX2 from chromatin, a sequential salt extraction assay was performed on HEK293T cells. This technique fractionates chromatin-bound proteins based on their binding strength. Treatment with 10 µM this compound resulted in a significant shift of CBX2 to lower salt fractions, indicating its displacement from tightly bound chromatin. A modest effect was observed for CBX8, while the binding of other CBX paralogs remained largely unaffected.
Table 2: Cellular Target Engagement of this compound
| Assay | Cell Line | This compound Concentration | Observed On-Target Effect |
| Chemoprecipitation | HEK293T | N/A (biotinylated probe) | Robust pulldown of CBX2 |
| Sequential Salt Extraction | HEK293T | 10 µM | Significant displacement of CBX2 from chromatin |
| ChIP-qPCR | K562 | 10 µM | Significant reduction of CBX2 binding at target gene loci |
| ChIP-qPCR | K562 | 100 µM | Significant reduction of both CBX2 and CBX8 binding |
Chromatin Immunoprecipitation (ChIP-qPCR)
ChIP-qPCR was employed to investigate the displacement of CBX2 from specific genomic loci in K562 cells. Treatment with 10 µM this compound for 4 hours led to a significant reduction in CBX2 occupancy at its target genes, without affecting CBX8 binding at the same sites.[1] At a higher concentration of 100 µM, this compound also displaced CBX8, consistent with its weaker in vitro affinity.[1]
Comparison with Other CBX Inhibitors
While a direct, comprehensive head-to-head comparison with other selective CBX2 inhibitors is limited in the current literature, the available data for compounds like UNC4848 suggest similar mechanisms of action. However, detailed quantitative cellular data for a robust comparison is not yet available. The selectivity profile of this compound distinguishes it as a highly specific tool for studying CBX2.
Experimental Protocols
Sequential Salt Extraction for CBX Protein Displacement
This protocol is adapted for HEK293T cells to assess the displacement of endogenous CBX proteins from chromatin upon treatment with this compound.
-
Cell Culture and Treatment: Culture HEK293T cells to ~80% confluency. Treat cells with 10 µM this compound or DMSO (vehicle control) for 4 hours.
-
Harvesting and Nuclei Isolation: Harvest approximately 1 x 10^7 cells by scraping and wash with ice-cold PBS. Resuspend the cell pellet in hypotonic buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 10 minutes. Lyse the cells using a Dounce homogenizer and centrifuge to pellet the nuclei.
-
Sequential Salt Extraction: Resuspend the nuclear pellet in a low-salt buffer (e.g., 50 mM NaCl) and incubate on ice. Centrifuge and collect the supernatant (low-salt fraction). Sequentially resuspend the pellet in buffers with increasing salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl), collecting the supernatant at each step.
-
Western Blot Analysis: Analyze the collected fractions by SDS-PAGE and Western blotting using antibodies specific for CBX2, CBX8, and other CBX paralogs. A shift in the protein's presence to lower salt fractions in the this compound-treated samples indicates displacement from chromatin.
Chromatin Immunoprecipitation (ChIP-qPCR) for CBX2 Target Occupancy
This protocol is designed for K562 cells to quantify the change in CBX2 binding at specific gene loci.
-
Cell Treatment and Crosslinking: Treat K562 cells with 10 µM this compound or DMSO for 4 hours. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-CBX2 antibody or an IgG control. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads with a series of low-salt and high-salt buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating at 65°C. Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers for known CBX2 target genes. Analyze the data using the percent input method to determine the relative enrichment of CBX2 at these loci.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ChIP-qPCR.
Caption: Experimental workflow for Sequential Salt Extraction.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to Inhibitors of Neuroendocrine Differentiation: A Focus on SW2_152F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SW2_152F, a selective inhibitor of the CBX2 chromodomain, and its role in blocking neuroendocrine differentiation (NED), a key mechanism in therapy-resistant prostate cancer. The performance of this compound is compared with alternative strategies targeting epigenetic regulators, primarily EZH2 inhibitors, supported by experimental data from peer-reviewed studies.
Introduction to Neuroendocrine Differentiation in Prostate Cancer
Neuroendocrine differentiation is a cellular process where cancer cells acquire neuron-like characteristics, contributing to disease progression and resistance to standard therapies like androgen deprivation therapy (ADT).[1] This transition is marked by a decrease in androgen receptor (AR) signaling and an increase in the expression of neuroendocrine markers such as Neuron-Specific Enolase (ENO2), Chromogranin A (CHGA), and Synaptophysin (SYP).[1][2] Epigenetic regulators, including the Polycomb Repressive Complexes 1 and 2 (PRC1 and PRC2), are critical drivers of this phenotypic switch.[1]
This compound is a novel, potent, and selective small molecule inhibitor that targets the chromodomain of CBX2, a core component of the canonical PRC1 complex.[1] By inhibiting CBX2, this compound prevents the recognition of the H3K27me3 mark, a key step in PRC1-mediated gene silencing, thereby blocking the transcriptional program that leads to neuroendocrine differentiation.[1]
Comparative Data on Inhibitors of Neuroendocrine Differentiation
The following table summarizes the quantitative data for this compound and a key alternative, the EZH2 inhibitor GSK343. EZH2 is the catalytic subunit of the PRC2 complex, which is responsible for the H3K27me3 histone modification recognized by CBX2.
| Parameter | This compound | GSK343 (EZH2 Inhibitor) | Tazemetostat (EZH2 Inhibitor) |
| Target | CBX2 Chromodomain (of PRC1) | EZH2 (catalytic subunit of PRC2) | EZH2 (catalytic subunit of PRC2) |
| Binding Affinity (Kd) | ~80 nM[1][3] | Not explicitly for NED models | Ki of 2.5 nM for EZH2[4] |
| Selectivity | 24–1000-fold for CBX2 over other CBX paralogs[1][3] | Selective for EZH2 | 35-fold for EZH2 vs EZH1[5] |
| Effect on LNCaP-NED Cell Proliferation | Significantly inhibited[1] | Not explicitly quantified in NED models | Not explicitly quantified in NED models |
| Effect on Neuroendocrine Markers (ENO2, N-Myc) | Decrease in protein expression[1] | Decrease in protein expression[1] | Data not available in NED cell models |
| Effect on Androgen Receptor (AR) Expression in NED cells | Increased expression[1] | Increased expression[1] | Data not available in NED cell models |
| Effect on H3K27me3 Levels | No change in global levels[1] | Reduction in global levels[1] | Reduction in H3K27me3[5] |
Signaling Pathways in Neuroendocrine Differentiation
The following diagram illustrates the signaling pathway leading to neuroendocrine differentiation and the points of intervention for this compound and EZH2 inhibitors.
Caption: Mechanism of this compound and EZH2 inhibitors in blocking NED.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating compounds that block neuroendocrine differentiation.
Caption: Experimental workflow for testing inhibitors of NED.
Experimental Protocols
Induction of Neuroendocrine Differentiation in LNCaP Cells
This protocol describes the induction of a neuroendocrine-like phenotype in the LNCaP human prostate adenocarcinoma cell line through androgen deprivation.[1][6][7]
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma).
-
Culture Media:
-
Normal Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Androgen-Deprivation Medium: RPMI-1640 supplemented with 10% Charcoal-Stripped Serum (CSS) and 1% penicillin-streptomycin.
-
-
Procedure:
-
Culture LNCaP cells in normal growth medium until they reach 70-80% confluency.
-
To induce neuroendocrine differentiation, replace the normal growth medium with androgen-deprivation medium.
-
Culture the cells in the androgen-deprivation medium for at least 6 days, and up to 14 days for a more stable neuroendocrine phenotype (LNCaP-NED).[1]
-
Confirm the neuroendocrine phenotype by observing morphological changes (e.g., neurite-like outgrowths) and by assessing the expression of neuroendocrine markers.
-
Western Blot Analysis of Neuroendocrine Markers
This protocol details the detection of protein levels of neuroendocrine markers (ENO2, N-Myc) and the androgen receptor (AR).[8][9]
-
Reagents:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (2x).
-
Primary Antibodies:
-
Anti-ENO2
-
Anti-N-Myc
-
Anti-AR
-
Anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat LNCaP-NED cells with this compound, GSK343, or vehicle control for the desired time (e.g., 48 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is for assessing the binding of CBX2 and the presence of the H3K27me3 mark at specific gene promoters.[10][11]
-
Cell Line: K562 or LNCaP-NED cells.
-
Reagents:
-
Formaldehyde (1% final concentration for cross-linking).
-
Glycine (0.125 M final concentration for quenching).
-
Cell Lysis Buffer (e.g., 5 mM HEPES, 85mM KCl, 0.5% NP40, pH 8.0).[12]
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1).[12]
-
ChIP Dilution Buffer.
-
Primary Antibodies: Anti-CBX2, Anti-H3K27me3, and IgG control.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
SYBR Green qPCR Master Mix.
-
-
Procedure:
-
Treat cells with inhibitors as required (e.g., 10 μM this compound for 4 hours).[1]
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench with glycine for 5 minutes.
-
Lyse cells and nuclei to release chromatin.
-
Shear chromatin to fragments of 200-500 bp using sonication. Sonication parameters must be optimized for the specific cell type and sonicator. For K562 cells, 30 minutes of sonication with 30-second pulses followed by 1.5-minute pauses can be a starting point.[1]
-
Pre-clear chromatin with protein A/G beads.
-
Incubate chromatin overnight at 4°C with primary antibodies (or IgG control).
-
Immunoprecipitate protein-DNA complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin and reverse cross-links by heating with Proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers for target gene promoters (e.g., KLK3, TMPRSS2) to quantify the amount of immunoprecipitated DNA.[1]
-
Conclusion
This compound represents a promising therapeutic strategy for targeting neuroendocrine differentiation in prostate cancer by directly inhibiting the PRC1 component CBX2. This approach is distinct from EZH2 inhibitors like GSK343, which target the upstream PRC2 complex. Both this compound and GSK343 have demonstrated the ability to reverse the neuroendocrine phenotype in preclinical models, as evidenced by the decreased expression of key neuroendocrine markers and the re-expression of the androgen receptor. The data presented in this guide provides a basis for further investigation into the clinical potential of these epigenetic inhibitors in the treatment of therapy-resistant prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 7. H3K27me3 Antibody - ChIP-seq Grade (C15410069) | Diagenode [diagenode.com]
- 8. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. ChIP Protocol | Proteintech Group [ptglab.com]
A Comparative Guide to the Cross-Validation of SW2_152F Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular activity of SW2_152F, a potent and selective inhibitor of the chromobox 2 (CBX2) chromodomain, across various cell lines. The information presented herein is supported by experimental data to facilitate an objective evaluation of its potential as a therapeutic agent.
This compound is a selective inhibitor of the CBX2 chromodomain with a dissociation constant (Kd) of 80 nM.[1][2][3] It demonstrates 24- to 1000-fold selectivity for CBX2 over other CBX paralogs.[1][2][3] By inhibiting the binding of CBX2 to chromatin, this compound disrupts the function of the Polycomb Repressive Complex 1 (PRC1), a key regulator of gene silencing.[1] This mechanism of action underlies its observed effects on cell proliferation and differentiation in various cancer models.
Quantitative Data Summary
While comprehensive IC50 data across a wide panel of cell lines is not publicly available, the following table summarizes the observed effects of this compound at specific concentrations in different cell lines based on published studies.
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect | Reference |
| LNCaP_NED | Prostate Cancer (Neuroendocrine) | Cell Proliferation | 10 µM | Significant inhibition of cell proliferation. | [1] |
| VCaP_NED | Prostate Cancer (Neuroendocrine) | Protein Expression | 10 µM | Increased AR expression and decreased ENO2 and N-Myc expression, indicating a block in neuroendocrine differentiation. | [1] |
| TNBC Models | Triple-Negative Breast Cancer | Cell Growth | Not specified | Reduction in cell growth. | |
| RWPE-1 | Non-transformed Prostate Epithelial | Cell Viability | Not specified | No effect on cell viability. | [1] |
| HEK293T | Human Embryonic Kidney | Cell Viability | Not specified | No effect on cell viability. | [1] |
| K562 | Chronic Myelogenous Leukemia | Chromatin Binding (ChIP-qPCR) | 10 µM | Significant reduction of CBX2 binding to chromatin. | [1] |
| K562 | Chronic Myelogenous Leukemia | Chromatin Binding (ChIP-qPCR) | 100 µM | Significant reduction of both CBX2 and CBX8 binding to chromatin. | [1] |
Signaling Pathways Modulated by this compound
This compound, through its inhibition of CBX2, has been shown to impact key signaling pathways involved in cancer progression, notably the mTORC1 and E2F pathways in triple-negative breast cancer.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability and Proliferation Assays
Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
Fixation: Gently wash the cells with PBS and fix with 100 µL of methanol for 10-15 minutes.
-
Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plates thoroughly with water.
-
Solubilization: Air dry the plates and add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the binding of this compound to its target, CBX2, on chromatin.
Sequential Salt Extraction
This biochemical fractionation method is used to assess the strength of protein-chromatin interactions.
-
Nuclei Isolation: Harvest cells and isolate the nuclei by dounce homogenization in a hypotonic buffer.
-
Initial Extraction: Resuspend the nuclear pellet in a low-salt buffer (e.g., 10 mM NaCl) to extract loosely bound proteins.
-
Sequential Extractions: Sequentially resuspend the chromatin pellet in buffers with increasing salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl). At each step, collect the supernatant containing the eluted proteins.
-
Analysis: Analyze the protein content of each fraction by Western blotting using an antibody against CBX2 to determine the salt concentration at which it dissociates from chromatin.
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins, such as CBX2 and downstream effectors of the mTORC1 and E2F pathways.
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CBX2, anti-phospho-S6K, anti-E2F1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.
This guide provides a foundational understanding of this compound's activity. Further in-depth studies are warranted to fully elucidate its therapeutic potential across a broader range of cancer types.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Consequences: A Comparative Analysis of SW2_152F and CBX2 Knockdown
In the landscape of epigenetic research and therapeutic development, understanding the precise cellular effects of targeted interventions is paramount. This guide provides a comparative analysis of the cellular impacts of treatment with the chemical probe SW2_152F and the genetic knockdown of Chromobox 2 (CBX2). Due to the limited publicly available information on this compound, this comparison is based on the known functions of its target and the well-documented effects of CBX2 depletion.
Introduction to this compound and CBX2
This compound is a chemical probe, a small molecule designed to selectively interact with a specific protein target, thereby modulating its function. Such probes are invaluable tools for dissecting cellular pathways and validating potential drug targets. The specific target of this compound and its cellular effects are not widely documented in publicly accessible literature, suggesting it may be a novel or proprietary compound.
CBX2 , or Chromobox 2, is a key component of the Polycomb Repressive Complex 1 (PRC1), a major player in the epigenetic regulation of gene expression. By modifying chromatin structure, CBX2 is involved in processes such as cell cycle progression, stem cell pluripotency, and cellular senescence. The knockdown of CBX2, typically achieved using techniques like siRNA or shRNA, leads to a reduction in its protein levels, allowing researchers to study its functional roles.
Comparative Analysis of Cellular Effects
The following table summarizes the anticipated and known cellular effects resulting from the application of this compound (based on its putative function as an epigenetic modulator) and the knockdown of CBX2.
| Cellular Process | Effect of this compound (Hypothesized) | Effect of CBX2 Knockdown (Documented) |
| Gene Expression | Altered expression of target genes, potentially leading to reactivation of silenced tumor suppressor genes. | Derepression of PRC1 target genes, including key developmental regulators and cell cycle inhibitors. |
| Cell Cycle | Potential for cell cycle arrest at specific checkpoints, depending on the target pathway. | Induction of cell cycle arrest, often at the G1/S or G2/M transition, and inhibition of cell proliferation. |
| Cellular Senescence | Possible induction of premature senescence, a common outcome of epigenetic drug treatment. | Can induce a senescent-like phenotype, characterized by flattened cell morphology and increased senescence-associated β-galactosidase activity. |
| Stem Cell Biology | Modulation of stem cell self-renewal and differentiation pathways. | Impairment of stem cell pluripotency and promotion of differentiation. |
| Cancer Biology | Inhibition of cancer cell growth, proliferation, and potential induction of apoptosis. | Suppression of tumor growth in various cancer models, including prostate, breast, and neuroblastoma. |
Experimental Methodologies
The investigation of the cellular effects of this compound and CBX2 knockdown employs a range of molecular and cellular biology techniques.
CBX2 Knockdown and Validation
-
RNA Interference: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) specifically targeting CBX2 mRNA are introduced into cells using transfection or viral transduction methods.
-
Quantitative PCR (qPCR): To confirm the knockdown efficiency at the mRNA level, total RNA is extracted, reverse-transcribed to cDNA, and the relative expression of CBX2 is measured.
-
Western Blotting: To verify the reduction of CBX2 protein levels, whole-cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for CBX2.
Analysis of Cellular Phenotypes
-
Cell Proliferation Assays: Techniques such as MTT, WST-1, or direct cell counting are used to measure the rate of cell growth over time.
-
Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-intercalating dye (e.g., propidium iodide) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Senescence Assays: The activity of senescence-associated β-galactosidase (SA-β-gal), a common marker of senescent cells, is measured by staining cells at pH 6.0.
-
Gene Expression Profiling: Techniques like RNA-sequencing (RNA-seq) or microarray analysis are employed to obtain a global view of the transcriptional changes induced by the treatments.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the cellular effects of a chemical probe like this compound with a genetic knockdown.
Independent Verification of SW2_152F's Binding Affinity to CBX2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the selective CBX2 inhibitor, SW2_152F, with other known CBX family inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in epigenetics and drug discovery.
Comparative Binding Affinity of CBX2 Inhibitors
The development of potent and selective inhibitors for individual chromobox (CBX) paralogs is challenging due to the high structural similarity of their chromodomains. This compound has emerged as a potent and highly selective inhibitor of CBX2. The following table summarizes the binding affinities of this compound and other notable CBX inhibitors for CBX2 and other CBX paralogs.
| Compound | Target | Binding Affinity (Kd/IC50) | Selectivity for CBX2 | Assay Method |
| This compound | CBX2 | ~80 nM (Kd) [1][2][3] | 24- to 1000-fold over other CBX paralogs [1][2][3][4] | Fluorescence Polarization (FP)[1] |
| UNC3866 | CBX7/4 | ~100 nM (Kd) for CBX4/7[5] | 18-fold less potent for CBX2 vs CBX7[5] | Not Specified |
| MS37452 | CBX7 | 28.9 µM (Kd) for CBX7[6] | >10-fold weaker affinity for CBX2 vs CBX7[6][7] | NMR Titration[6] |
| Compound 2 | CBX7 | 0.22 µM (potency) for Cbx7[7] | 2.1-fold selective for Cbx7 over Cbx2[7] | Fluorescence Polarization (FP)[7] |
| Compound 10 | CBX7 | 390 nM (potency) for Cbx2[7] | Most potent for Cbx2 in its series[7] | Fluorescence Polarization (FP)[7] |
Key Findings:
-
This compound demonstrates a significantly higher binding affinity for CBX2, with a dissociation constant (Kd) of approximately 80 nM.[1][2][3]
-
Crucially, this compound exhibits remarkable selectivity for CBX2, with a 24- to 1000-fold greater affinity for CBX2 compared to other CBX paralogs.[1][2][3][4] This high selectivity is a critical attribute for a chemical probe intended for studying the specific functions of CBX2.
-
In contrast, other well-characterized CBX inhibitors, such as UNC3866 and MS37452, were primarily developed as inhibitors of other CBX family members (notably CBX7) and exhibit weaker binding to CBX2.[5][6][7][8] For instance, UNC3866 is approximately 18-fold more selective for CBX7 over CBX2.[5]
-
The data underscores the unique profile of this compound as a potent and selective tool for investigating the biological roles of CBX2.
Experimental Protocols
The determination of binding affinity for these inhibitors predominantly relies on biophysical techniques such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Assay for CBX2 Binding
This protocol describes a competitive FP assay to determine the binding affinity of an unlabeled inhibitor (like this compound) to the CBX2 chromodomain.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled probe (tracer) that binds to the CBX2 protein. A small, freely rotating tracer has a low polarization value. When bound to the larger CBX2 protein, its rotation slows, and the polarization value increases. An unlabeled inhibitor will compete with the tracer for binding to CBX2, causing a decrease in polarization in a concentration-dependent manner.
Materials:
-
Purified recombinant CBX2 chromodomain protein.
-
Fluorescently labeled probe (e.g., a peptide derived from the H3 histone tail with a fluorescent tag like FITC).
-
Unlabeled inhibitor (e.g., this compound).
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CBX2 protein in the assay buffer. The final concentration in the assay should be in the range of the Kd of the tracer-protein interaction.
-
Prepare a stock solution of the fluorescently labeled probe. The final concentration should be low (e.g., 1-10 nM) to ensure that the majority of the probe is bound to the protein in the absence of an inhibitor.
-
Prepare a serial dilution of the unlabeled inhibitor in the assay buffer.
-
-
Assay Setup:
-
Add a constant volume of the CBX2 protein and the fluorescently labeled probe to each well of the microplate.
-
Add varying concentrations of the unlabeled inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.
-
-
Data Analysis:
-
The raw polarization data is plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Visualizations
CBX2 Signaling Pathway in Transcriptional Repression
Caption: Role of CBX2 in Polycomb-mediated gene silencing and its inhibition by this compound.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for determining inhibitor binding affinity using a fluorescence polarization assay.
References
- 1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The molecular selectivity of UNC3866 inhibitor for Polycomb CBX7 protein from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of SW2_152F in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of specific protein domains within complex biological systems is a critical aspect of modern drug discovery and chemical biology. SW2_152F has emerged as a potent and selective chemical probe for the chromodomain of Chromobox homolog 2 (CBX2), a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2] This guide provides an objective comparison of this compound's performance against other available chromodomain inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
Performance Comparison of CBX Chromodomain Inhibitors
The efficacy and selectivity of small molecule inhibitors are paramount for their utility as research tools and potential therapeutic agents. The following tables summarize the in vitro binding affinities of this compound and other notable CBX chromodomain inhibitors against a panel of human CBX paralogs. This quantitative data allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | Target(s) | CBX1 (HP1β) | CBX2 | CBX3 (HP1γ) | CBX4 | CBX5 (HP1α) | CBX6 | CBX7 | CBX8 | Assay Type | Reference |
| This compound | CBX2 | >200,000 | 80 | - | 1,900 | - | >200,000 | 80,000 | 1,900 | FP (Kd, nM) | |
| UNC3866 | CBX4/CBX7 | - | ~1800 | - | ~100 | - | ~600 | 66 | ~1200 | AlphaScreen (IC50, nM) | [3] |
| MS37452 | CBX7 | No Binding | >289,000 | No Binding | ~86,700 | No Binding | >289,000 | 28,900 | >289,000 | NMR (Kd, nM) | [4] |
| Compound 22 | CBX6/CBX8 | - | >3,600 | - | >3,600 | - | 200 | >3,600 | 200 | FP (IC50, nM) | [5] |
| SW2_110A | CBX8 | - | >4,000 | - | >4,000 | - | >4,000 | >4,000 | 800 | FP (Kd, nM) | [6] |
Table 1: In Vitro Binding Affinity and Selectivity of CBX Chromodomain Inhibitors. This table presents the dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) of various inhibitors against different CBX paralogs. Lower values indicate higher potency. The data highlights the exceptional selectivity of this compound for CBX2.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context and experimental approaches for assessing inhibitor specificity, the following diagrams are provided.
Figure 1: Polycomb Repressive Complex Signaling Pathway.
Figure 2: Experimental workflow for specificity assessment.
Detailed Experimental Protocols
To ensure reproducibility and enable researchers to critically evaluate the presented data, detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Kd or IC50) of an inhibitor for a specific chromodomain.
Principle: The assay measures the change in the polarization of fluorescently labeled light emitted by a small fluorescent probe. When the probe is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to a larger protein (the chromodomain), its tumbling is restricted, resulting in an increase in polarization. An unlabeled inhibitor will compete with the fluorescent probe for binding to the chromodomain, causing a decrease in polarization in a concentration-dependent manner.
Protocol Outline:
-
Reagents and Buffers:
-
Purified recombinant CBX chromodomain proteins (CBX1, CBX2, CBX4, CBX6, CBX7, CBX8).
-
Fluorescently labeled peptide probe (e.g., FITC-labeled H3K27me3 peptide).
-
Test inhibitor (e.g., this compound) serially diluted.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20).
-
-
Procedure:
-
In a 384-well, low-volume, black plate, add the fluorescent probe at a fixed concentration.
-
Add the CBX chromodomain protein at a concentration that yields a significant polarization window.
-
Add the test inhibitor at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FITC).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution containing the protein of interest. The heat released or absorbed upon binding is measured by the calorimeter.
Protocol Outline:
-
Sample Preparation:
-
Dialyze the purified CBX chromodomain protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control titration of the inhibitor into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Chemoprecipitation for Target Engagement in a Cellular Context
This technique is used to identify the proteins that interact with a small molecule inhibitor in a complex biological sample, such as a cell lysate.
Principle: A biotinylated version of the inhibitor is used to "pull down" its protein targets from the lysate. The captured proteins are then identified by Western blotting or mass spectrometry.
Protocol Outline:
-
Reagents:
-
Biotinylated inhibitor (e.g., this compound-Biotin).
-
Streptavidin-coated magnetic beads.
-
Cell lysate from the biological system of interest.
-
Wash buffers and elution buffer.
-
-
Procedure:
-
Incubate the cell lysate with the biotinylated inhibitor.
-
Add streptavidin-coated magnetic beads to capture the inhibitor-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the captured proteins by Western blotting using specific antibodies against the suspected target (e.g., CBX2) and other paralogs to assess specificity.
-
Conclusion
This compound stands out as a highly potent and selective inhibitor of the CBX2 chromodomain.[1][2] Its remarkable selectivity, as demonstrated by in vitro binding assays, makes it an invaluable tool for dissecting the specific roles of CBX2 in various biological processes, particularly in the context of prostate cancer. In contrast, other available inhibitors such as UNC3866 and MS37452 exhibit different selectivity profiles, targeting CBX4/7 and CBX7, respectively.[3][4] The availability of a diverse toolkit of chromodomain inhibitors with varying selectivity profiles allows researchers to probe the functions of individual CBX paralogs with greater precision. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of inhibitor specificity, ensuring the generation of reliable and reproducible data in the complex landscape of epigenetic research.
References
- 1. Structure–Activity Relationships of Cbx7 Inhibitors, Including Selectivity Studies against Other Cbx Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular selectivity of UNC3866 inhibitor for Polycomb CBX7 protein from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycomb paralog chromodomain inhibitors active against both CBX6 and CBX8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of SW2_152F: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the selective chromodomain inhibitor SW2_152F are outlined below to ensure the safety of laboratory personnel and compliance with environmental regulations. This document provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
As a potent and selective inhibitor of the CBX2 chromodomain, this compound is a valuable tool in prostate cancer research.[1] However, like all specialized chemical reagents, it requires careful management throughout its lifecycle, from receipt to disposal. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following procedures are based on best practices for the disposal of laboratory research chemicals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the product's specific Safety Data Sheet (SDS) provided by the supplier, such as MedchemExpress.[1] The SDS will contain detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Handling Guidelines:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Step-by-Step Disposal Protocol
The proper disposal of this compound, and any contaminated materials, must adhere to local, state, and federal regulations for hazardous waste.
-
Waste Identification and Segregation:
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatible.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a designated, labeled, and sealed waste container.
-
-
Waste Collection and Storage:
-
Container Selection: Use a chemically resistant and sealable container for all this compound waste. The container must be in good condition and compatible with the waste material.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be clearly marked.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and disposal of chemical waste like this compound. These are general guidelines and may be superseded by specific institutional or regulatory requirements.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | University of Pennsylvania EHRS[2] |
| Container Rinsing | "Triple rinse" empty chemical containers before disposal, unless they held acutely toxic materials. | University of Pennsylvania EHRS[2] |
| Waste Holding Time | Follow institutional guidelines for the maximum time waste can be stored in a satellite accumulation area before pickup. | General Laboratory Practice |
Experimental Protocol: Decontamination of Glassware
For reusable glassware that has come into contact with this compound, a thorough decontamination procedure is essential.
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble. Collect the rinsate as hazardous waste.
-
Washing: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
References
Essential Safety and Logistical Information for Handling SW2_152F
For researchers, scientists, and drug development professionals working with SW2_152F, a potent and selective chromobox 2 chromodomain (CBX2 ChD) inhibitor, ensuring safe handling and proper disposal is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on general best practices for handling potent, research-grade compounds of unknown toxicity.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the absence of specific toxicological data, a cautious approach to personal protection is required. The following PPE is recommended as a minimum standard when handling this compound in solid or solution form.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 or equivalent |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | ASTM D6978 or equivalent for chemotherapy drug handling |
| Body Protection | Laboratory coat, fully buttoned | --- |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary based on a risk assessment. | NIOSH approved |
Experimental Protocols and Handling Procedures
Adherence to standard laboratory procedures is crucial for minimizing exposure risk.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
This compound is typically shipped at room temperature.[2]
-
For long-term storage of the solid compound, refer to the manufacturer's recommendations, which are often -20°C for up to 3 years.[3]
-
Store in a clearly labeled, designated area for potent compounds.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Consult the manufacturer's product information for solubility data. This compound is often soluble in DMSO.[2]
-
When preparing solutions, avoid generating dust or aerosols.
-
Once in solution, store at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[3] Avoid repeated freeze-thaw cycles.[2]
Disposal Plan:
-
All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and excess solutions, should be treated as hazardous chemical waste.
-
Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.
Mandatory Visualizations
The following diagrams illustrate key decision-making processes for the safe handling of this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Step-by-step disposal plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
